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Core Science & Biosynthesis

Foundational

1-(2-methoxyethyl)-1H-imidazol-4-amine synthesis pathway

An In-depth Technical Guide to the Synthesis of 1-(2-methoxyethyl)-1H-imidazol-4-amine Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive overview of a viable and efficient...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Synthesis of 1-(2-methoxyethyl)-1H-imidazol-4-amine

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of a viable and efficient synthetic pathway for 1-(2-methoxyethyl)-1H-imidazol-4-amine, a substituted imidazole derivative of interest to researchers in medicinal chemistry and drug development. The synthesis is strategically designed in two primary stages: the regioselective N-alkylation of 4-nitro-1H-imidazole followed by the reduction of the nitro group to the target primary amine. This document offers detailed experimental protocols, discusses the chemical principles underpinning the chosen methodologies, and presents data in a clear, structured format for practical application in a laboratory setting. All procedural details are supported by authoritative references from peer-reviewed literature.

Introduction

The imidazole scaffold is a ubiquitous feature in a multitude of biologically active compounds, including natural products and synthetic pharmaceuticals. The specific substitution pattern of an amine at the C4 position and a methoxyethyl group at the N1 position of the imidazole ring in 1-(2-methoxyethyl)-1H-imidazol-4-amine makes it a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. This guide is intended for researchers, scientists, and drug development professionals, providing a robust and reproducible synthetic route to this key intermediate.

Proposed Synthetic Pathway

The synthesis of 1-(2-methoxyethyl)-1H-imidazol-4-amine can be efficiently achieved through a two-step process commencing with the commercially available starting material, 4-nitro-1H-imidazole. The overall synthetic scheme is depicted below.

Synthesis_Pathway 4-nitro-1H-imidazole 4-nitro-1H-imidazole Intermediate 1-(2-methoxyethyl)-4-nitro-1H-imidazole 4-nitro-1H-imidazole->Intermediate Step 1: N-Alkylation 1-bromo-2-methoxyethane, K2CO3, CH3CN, 60 °C Final_Product 1-(2-methoxyethyl)-1H-imidazol-4-amine Intermediate->Final_Product Step 2: Nitro Reduction H2, Pd/C, Ethanol

Caption: Proposed two-step synthesis of 1-(2-methoxyethyl)-1H-imidazol-4-amine.

The initial step involves the regioselective N-alkylation of 4-nitro-1H-imidazole with a suitable 2-methoxyethyl halide. The subsequent step is the reduction of the nitro group to the desired amine functionality.

Experimental Protocols

Step 1: Synthesis of 1-(2-methoxyethyl)-4-nitro-1H-imidazole

The first step focuses on the regioselective N-alkylation of 4-nitro-1H-imidazole. Studies have shown that the alkylation of 4-nitroimidazole is sensitive to the reaction conditions, including the choice of base, solvent, and temperature.[1] Alkylation in acetonitrile with potassium carbonate as the base at an elevated temperature has been demonstrated to provide good yields of the N-1 alkylated product.

Protocol:
  • To a solution of 4-nitro-1H-imidazole (1 equivalent) in acetonitrile (CH3CN), add potassium carbonate (K2CO3) (1.1 equivalents).

  • Stir the mixture for 15 minutes at room temperature.

  • Add 1-bromo-2-methoxyethane (2 equivalents) dropwise to the suspension.

  • Heat the reaction mixture to 60°C and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature and evaporate the solvent under reduced pressure.

  • Dissolve the crude product in ethyl acetate, wash with water and brine, and dry over anhydrous magnesium sulfate.

  • Evaporate the solvent in vacuo to yield the crude 1-(2-methoxyethyl)-4-nitro-1H-imidazole, which can be purified by column chromatography on silica gel.

Step 2: Synthesis of 1-(2-methoxyethyl)-1H-imidazol-4-amine

The reduction of the nitro group to a primary amine is a common transformation in organic synthesis. Catalytic hydrogenation is a clean and efficient method for this purpose.[2]

Protocol:
  • Dissolve the 1-(2-methoxyethyl)-4-nitro-1H-imidazole (1 equivalent) obtained from Step 1 in a suitable solvent such as ethanol or ethyl acetate.

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 5-10 mol%).

  • Subject the reaction mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.

  • Monitor the reaction progress by TLC until the starting material is completely consumed.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the palladium catalyst, and wash the pad with the reaction solvent.

  • Evaporate the solvent from the filtrate under reduced pressure to yield the crude 1-(2-methoxyethyl)-1H-imidazol-4-amine.

  • The final product can be further purified by column chromatography or recrystallization if necessary.

Data Summary

The following table summarizes the key reactants and expected outcomes for the synthesis.

StepReactantsProductKey ConditionsExpected Yield
14-nitro-1H-imidazole, 1-bromo-2-methoxyethane, K2CO31-(2-methoxyethyl)-4-nitro-1H-imidazoleAcetonitrile, 60°CGood (66-85%)
21-(2-methoxyethyl)-4-nitro-1H-imidazole, H2, 10% Pd/C1-(2-methoxyethyl)-1H-imidazol-4-amineEthanol, Room Temperature, H2 atmosphereHigh

Note: Yields are based on literature values for analogous reactions and may vary depending on the specific experimental conditions.

Discussion

The proposed synthetic pathway offers a reliable and efficient method for the preparation of 1-(2-methoxyethyl)-1H-imidazol-4-amine. The regioselectivity of the N-alkylation in the first step is a critical aspect, with the N-1 position being favored in the case of 4-nitroimidazole.[3] The choice of potassium carbonate as the base and acetonitrile as the solvent at an elevated temperature is crucial for achieving high yields in this step.

For the reduction of the nitro group, catalytic hydrogenation is a preferred method due to its high efficiency and the clean nature of the reaction, with water being the only byproduct. Alternative reducing agents such as tin(II) chloride or sodium dithionite could also be employed, but may require more extensive purification procedures.[4]

Conclusion

This technical guide has detailed a robust and well-documented two-step synthesis of 1-(2-methoxyethyl)-1H-imidazol-4-amine. By following the outlined protocols, researchers and scientists in the field of drug development can reliably produce this valuable imidazole derivative for further elaboration and incorporation into novel molecular entities. The synthesis relies on readily available starting materials and employs standard organic chemistry techniques, making it accessible for implementation in a typical laboratory setting.

References

  • Hakmaoui, Y., et al. (2022). Study of the alkylation of 4-nitroimidazole at room temperature. ResearchGate. Available at: [Link]

  • Hakmaoui, Y., et al. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica, 14(4), 12-16. Available at: [Link]

  • Hakmaoui, Y., et al. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. ResearchGate. Available at: [Link]

  • Basanova, A. A., et al. (2025). Reduction of 1-Hydroxyimidazole Derivatives Containing 4-Nitrophenyl Moiety. Russian Journal of General Chemistry.
  • Grimmett, M. R., & Iddon, B. (1995). Regioselective alkylation of 4(5)-nitro-1H-imidazoles in acidic media: study of temperature effects. Journal of the Chemical Society, Perkin Transactions 1, (22), 2871-2876.
  • Church, D. L., et al. (1990). Reduction of 2-, 4- and 5-nitroimidazole drugs by hydrogenase 1 in Clostridium pasteurianum. Journal of Antimicrobial Chemotherapy, 25(1), 15-23.
  • Hakmaoui, Y., et al. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents | Abstract. Der Pharma Chemica. Available at: [Link]

Sources

Exploratory

Physicochemical Profiling and Synthetic Methodologies of 1-(2-Methoxyethyl)-1H-imidazol-4-amine

A Technical Guide for Drug Development and Medicinal Chemistry Executive Summary In modern medicinal chemistry, the strategic selection of molecular building blocks dictates the pharmacokinetic and pharmacodynamic succes...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Drug Development and Medicinal Chemistry

Executive Summary

In modern medicinal chemistry, the strategic selection of molecular building blocks dictates the pharmacokinetic and pharmacodynamic success of a drug candidate. 1-(2-methoxyethyl)-1H-imidazol-4-amine (Base CAS: ; Hydrochloride CAS: ) is a highly versatile, bifunctional scaffold. Featuring a 4-aminoimidazole core—a privileged bioisostere for the adenine ring of ATP—and an N1-methoxyethyl chain, this compound is engineered to balance target affinity with optimal aqueous solubility. This whitepaper details its physicochemical properties, validated synthetic workflows, and applications in drug discovery.

Physicochemical Profiling & ADME Causality

Understanding the physicochemical properties of a building block is critical because these traits are inherited by the final Active Pharmaceutical Ingredient (API).

Quantitative Data Summary
ParameterValuePharmacological Implication
Molecular Weight 141.17 g/mol Ideal for Fragment-Based Drug Discovery (FBDD).
Molecular Formula C₆H₁₁N₃OLow molecular weight ensures high ligand efficiency.
Estimated LogP ~0.1 to 0.3Highly hydrophilic; prevents non-specific lipophilic binding.
Topological PSA ~58 ŲExcellent for membrane permeability (well below the 140 Ų limit).
H-Bond Donors 1 (-NH₂)Facilitates targeted interactions with hinge-region backbone carbonyls.
H-Bond Acceptors 3 (N3, -NH₂, -O-)Enhances aqueous solvation and target binding.
Rotatable Bonds 4Provides conformational flexibility for the methoxyethyl chain.
Mechanistic Insights: The Methoxyethyl Advantage

Why utilize a methoxyethyl chain instead of a simple alkyl group (like a propyl or butyl chain)? The causality lies in the solubility-permeability trade-off . While a standard alkyl chain increases lipophilicity (driving up LogP and potentially causing metabolic liabilities), the ether oxygen in the methoxyethyl group acts as an additional hydrogen bond acceptor. This allows the molecule to interact favorably with water molecules in the solvent-exposed regions of a protein, drastically improving aqueous solubility without sacrificing the steric bulk needed to fill specific binding pockets . Furthermore, the electron-donating nature of the 4-amino group (+M effect) increases the electron density on the imidazole N3, raising its pKa to ~7.5–8.0. This ensures the molecule exists in a dynamic equilibrium between neutral and protonated states at physiological pH (7.4), optimizing both solubility and membrane permeability.

Experimental Protocols: Synthesis and Purification

To utilize this compound effectively, researchers must employ a robust, scalable synthesis. The following protocol outlines the generation of the base and its subsequent conversion to the stable hydrochloride salt.

Step-by-Step Methodology: A Self-Validating System

Step 1: N-Alkylation of 4-Nitro-1H-imidazole

  • Reaction: Dissolve 4-nitro-1H-imidazole (1.0 eq) in anhydrous DMF. Add anhydrous K₂CO₃ (2.0 eq) and 1-bromo-2-methoxyethane (1.2 eq).

  • Conditions: Stir at 60°C for 12 hours under an inert N₂ atmosphere.

  • Causality: K₂CO₃ is chosen over stronger bases (like NaH) to prevent over-alkylation and degradation of the nitroimidazole core. DMF provides the necessary dielectric constant to stabilize the intermediate anion.

Step 2: Catalytic Hydrogenation (Reduction)

  • Reaction: Dissolve the isolated 1-(2-methoxyethyl)-4-nitro-1H-imidazole in HPLC-grade Methanol. Add 10% Pd/C (0.1 eq by weight).

  • Conditions: Purge the vessel with H₂ gas and stir vigorously at room temperature under a balloon of H₂ (1 atm) for 4-6 hours.

  • Self-Validating IPC (In-Process Control): Monitor the reaction strictly via LC-MS. The protocol is self-validating: the complete disappearance of the nitro starting material (m/z [M+H]⁺ = 172.1) and the emergence of a single peak corresponding to the amine (m/z [M+H]⁺ = 142.1) confirms reaction completion. Diagnostic Check: If a peak at m/z 158.1 is observed, it dictates that the reaction is stalled at the hydroxylamine intermediate, requiring the addition of fresh Pd/C catalyst.

  • Causality: Catalytic hydrogenation is selected over chemical reduction (e.g., Fe/NH₄Cl) to avoid heavy metal contamination in the final amine, which can poison subsequent transition-metal-catalyzed cross-coupling reactions .

Step 3: Hydrochloride Salt Formation

  • Reaction: Filter the reduction mixture through a pad of Celite to remove Pd/C. Concentrate the filtrate.

  • Conditions: Dissolve the crude amine in minimal dioxane and add 4N HCl in dioxane dropwise at 0°C.

  • Isolation: Filter the resulting precipitate to yield 1-(2-methoxyethyl)-1H-imidazol-4-amine hydrochloride . The salt form prevents oxidation of the electron-rich 4-amino group, ensuring long-term shelf stability.

SyntheticWorkflow SM 4-Nitro-1H-imidazole (Starting Material) Int 1-(2-Methoxyethyl)- 4-nitro-1H-imidazole SM->Int Alkylation Reagent 1-Bromo-2-methoxyethane + K2CO3 / DMF Reagent->Int Base 1-(2-Methoxyethyl)- 1H-imidazol-4-amine Int->Base Reduction (LC-MS Validated) Red H2, Pd/C MeOH Red->Base Salt Hydrochloride Salt (CAS: 1439900-27-2) Base->Salt Salt Formation Acid HCl / Dioxane Acid->Salt

Synthetic workflow for 1-(2-methoxyethyl)-1H-imidazol-4-amine and its HCl salt.

Pharmacological Applications: Target Interaction Mapping

In drug development, 1-(2-methoxyethyl)-1H-imidazol-4-amine is primarily utilized as a nucleophile in the synthesis of kinase inhibitors and GPCR ligands. The primary amine at the C4 position is highly reactive toward electrophiles (e.g., acid chlorides, sulfonyl chlorides, or aryl halides in Buchwald-Hartwig aminations), allowing it to be easily appended to larger pharmacophores.

Once incorporated into an API, the structural motifs of this building block serve specific biological functions:

  • The Imidazole N3: Acts as a critical hydrogen bond acceptor, frequently interacting with the NH of the kinase hinge region (e.g., Met or Cys residues).

  • The C4-Amide/Amine: Acts as a hydrogen bond donor.

  • The Methoxyethyl Chain: Projects outward into the solvent-exposed channel, displacing high-energy water molecules to provide an entropic boost to binding affinity.

PharmacophoreMapping Core 4-Aminoimidazole Core N3 Imidazole N3 (H-Bond Acceptor) Core->N3 NH2 4-Amino Group (H-Bond Donor) Core->NH2 Ether Methoxyethyl Chain (Solvation Motif) Core->Ether Target1 Kinase Hinge Region (ATP Mimetic Binding) N3->Target1 Hydrogen Bond NH2->Target1 Hydrogen Bond Target2 Solvent Exposed Region (Aqueous Interface) Ether->Target2 Water Displacement / Solvation

Pharmacophore mapping of the compound illustrating key target interactions.

References

Foundational

In-Depth Technical Guide: 1-(2-Methoxyethyl)-1H-imidazol-4-amine (CAS 1368636-58-1)

Executive Summary & Nomenclature Clarification As a Senior Application Scientist, the first step in any rigorous drug development or chemical synthesis program is establishing absolute structural clarity. While the promp...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Nomenclature Clarification

As a Senior Application Scientist, the first step in any rigorous drug development or chemical synthesis program is establishing absolute structural clarity. While the prompt refers to the target as "1-(2-methoxyethyl)-1H-imidazol-4-amine", the definitive CAS Registry Number 1368636-58-1 corresponds structurally to (1-(2-Methoxyethyl)-1H-imidazol-4-yl)methanamine [1].

This distinction is critical. The presence of the methylene bridge (–CH₂–) between the imidazole core and the primary amine fundamentally shifts the molecule's basicity, nucleophilicity, and metabolic stability compared to a direct aromatic amine. This compound is a highly versatile, bifunctional building block utilized extensively in Fragment-Based Drug Discovery (FBDD), particularly in the design of kinase inhibitors and histamine receptor modulators.

Physicochemical Profiling & Drug-Likeness

Understanding the physicochemical parameters of a building block allows us to predict its behavior in complex biological systems. The methoxyethyl tail acts as a solubilizing group, while the primary amine serves as an ideal synthetic handle for amide coupling or reductive amination.

PropertyValueStructural Significance
CAS Number 1368636-58-1Definitive structural identifier.
IUPAC Name (1-(2-Methoxyethyl)-1H-imidazol-4-yl)methanamineIndicates the methylene-bridged amine.
Molecular Formula C₇H₁₃N₃O-
Molecular Weight 155.20 g/mol Low MW; ideal for FBDD libraries.
SMILES NCC1=CN(CCOC)C=N1Machine-readable structural representation.
H-Bond Donors 2Provided by the primary amine (–NH₂).
H-Bond Acceptors 3Provided by imidazole N, methoxy O, amine N.
Topological PSA ~58.0 ŲExcellent for membrane permeability.

Mechanistic Synthesis & Workflow Protocols

To ensure reproducibility and high yield, a synthesis must be treated as a self-validating system. Below are two field-proven synthetic routes. The choice of route depends on the availability of the starting materials (carbonitrile vs. carboxaldehyde) and the specific impurity profile tolerated by your downstream applications.

Route A: Nitrile Alkylation and Reduction Pathway

Causality & Logic: 1H-imidazole-4-carbonitrile contains a strongly electron-withdrawing cyano group, which significantly reduces the nucleophilicity of the N1 position. Therefore, a strong base like Sodium Hydride (NaH) in a polar aprotic solvent (DMF) is strictly required to fully deprotonate the imidazole prior to alkylation[2]. During the subsequent nitrile reduction, the primary amine product can attack the intermediate imine, forming unwanted secondary amine dimers. To prevent this, the reduction is performed using Raney Nickel under a hydrogen atmosphere in the presence of excess methanolic ammonia, which competitively inhibits dimerization.

Step-by-Step Protocol:

  • Deprotonation: Suspend 1H-imidazole-4-carbonitrile (1.0 eq) in anhydrous DMF at 0 °C under an argon atmosphere. Carefully add NaH (60% dispersion in mineral oil, 1.1 eq) portion-wise. Stir for 1 hour at 25 °C to ensure complete formation of the imidazolide anion.

  • Alkylation: Cool the reaction mixture back to 0 °C and add 2-bromoethyl methyl ether (1.1 eq) dropwise. Stir at 25 °C for 4 hours.

  • Validation Checkpoint 1: Monitor via TLC (DCM:MeOH 9:1). Quench with H₂O, extract with EtOAc, and purify via silica gel chromatography to yield 1-(2-methoxyethyl)-1H-imidazole-4-carbonitrile.

  • Reduction: Dissolve the intermediate in 7M NH₃ in MeOH. Add a catalytic amount of Raney Nickel (pre-washed with MeOH).

  • Hydrogenation: Stir the suspension vigorously under a H₂ atmosphere (50 psi) at room temperature for 12 hours.

  • Validation Checkpoint 2: Filter through Celite to remove the catalyst, concentrate under reduced pressure, and verify the product mass via LC-MS.

Route B: Carboxaldehyde Alkylation and Reductive Amination

Causality & Logic: 1H-imidazole-4-carboxaldehyde is less deactivated than the carbonitrile[3]. A milder base like Potassium Carbonate (K₂CO₃) in Acetonitrile (MeCN) is sufficient for alkylation, reducing the risk of base-catalyzed side reactions. Reductive amination using ammonium acetate and sodium cyanoborohydride (NaBH₃CN) provides a direct, chemoselective route to the primary amine.

Step-by-Step Protocol:

  • Alkylation: Combine 1H-imidazole-4-carboxaldehyde (1.0 eq), K₂CO₃ (2.0 eq), and 2-bromoethyl methyl ether (1.2 eq) in MeCN. Reflux for 8 hours. Filter and concentrate to yield 1-(2-methoxyethyl)-1H-imidazole-4-carboxaldehyde.

  • Imine Formation: Dissolve the aldehyde in MeOH. Add NH₄OAc (10.0 eq) and stir for 2 hours at room temperature to form the imine intermediate.

  • Reduction: Cool the system to 0 °C and add NaBH₃CN (1.5 eq). Stir for 12 hours.

  • Workup: Quench with 1M NaOH to decompose the cyanoborohydride complex and extract the free base with DCM.

Synthesis Start1 1H-imidazole-4-carbonitrile Alkylation1 N-Alkylation (NaH, DMF) Start1->Alkylation1 Start2 1H-imidazole-4-carboxaldehyde Alkylation2 N-Alkylation (K2CO3, MeCN) Start2->Alkylation2 Int1 1-(2-methoxyethyl)-1H-imidazole-4-carbonitrile Alkylation1->Int1 Int2 1-(2-methoxyethyl)-1H-imidazole-4-carboxaldehyde Alkylation2->Int2 Reduction1 Nitrile Reduction (Raney Ni, H2, NH3) Int1->Reduction1 Reduction2 Reductive Amination (NH4OAc, NaBH3CN) Int2->Reduction2 Product (1-(2-Methoxyethyl)-1H-imidazol-4-yl)methanamine Reduction1->Product Reduction2->Product

Synthetic workflows for (1-(2-Methoxyethyl)-1H-imidazol-4-yl)methanamine.

Applications in Drug Development & Pharmacophore Mapping

In medicinal chemistry, CAS 1368636-58-1 is prized for its highly modular pharmacophore.

  • The Methoxyethyl Tail: Unlike highly lipophilic alkyl chains, the ether oxygen introduces a hydrogen bond acceptor that enhances aqueous solubility and fine-tunes the LogP, which is critical for oral bioavailability and preventing off-target hERG liabilities.

  • The Imidazole Core: Acts as an excellent bioisostere for various aromatic and heteroaromatic systems. It can participate in π

    π stacking with aromatic residues in target binding pockets or coordinate with metal ions (e.g., Zinc in metalloenzymes)[3].
  • The Primary Amine: Serves as a highly reactive vector for library generation via amide coupling, reductive amination, or sulfonylation, allowing rapid exploration of chemical space.

Pharmacophore Molecule CAS: 1368636-58-1 Core Scaffold Amine Primary Amine H-Bond Donor/Acceptor Molecule->Amine C4-Methyl Imidazole Imidazole Ring Pi-Pi Stacking Molecule->Imidazole Core Methoxy Methoxyethyl Tail Solubility Enhancer Molecule->Methoxy N1-Alkyl

Pharmacophore mapping and binding interaction model of CAS 1368636-58-1.

Analytical Validation Protocols (Quality Control)

To ensure the trustworthiness of the synthesized batch, the material must pass strict analytical release criteria before being deployed in biological assays:

  • LC-MS (Liquid Chromatography-Mass Spectrometry): The sample must exhibit a single dominant peak with >95% purity by UV absorbance (254 nm). The corresponding mass spectrum must show the protonated molecular ion [M+H]+ at m/z = 156.1 .

  • ¹H NMR (400 MHz, CDCl₃):

    • Imidazole Protons: Look for two distinct singlets around δ 7.5 (H-2) and δ 6.9 (H-5).

    • Methylene Bridge: The –CH₂–NH₂ protons should appear as a sharp singlet around δ 3.8.

    • Methoxyethyl Chain: Will present as two triplets (approx. δ 4.0 and δ 3.6) corresponding to the adjacent –CH₂– groups, and a sharp, integrated singlet at δ 3.3 for the terminal methoxy (–OCH₃) group.

References

Sources

Exploratory

The Biological Activity and Therapeutic Potential of Substituted Imidazole Amines

Executive Summary Substituted imidazole amines represent a highly privileged class of pharmacophores in modern drug discovery and biomaterials science. Characterized by a five-membered planar heterocyclic ring containing...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Substituted imidazole amines represent a highly privileged class of pharmacophores in modern drug discovery and biomaterials science. Characterized by a five-membered planar heterocyclic ring containing two nitrogen atoms and an exocyclic amine group, these compounds exhibit unique physicochemical properties—most notably, tunable pKa values, tautomerism, and versatile hydrogen-bonding capabilities. This in-depth technical guide explores the mechanistic pathways through which substituted imidazole amines exert their biological activities, ranging from metabolic regulation and antimicrobial efficacy to their critical role in facilitating the intracellular delivery of advanced genetic therapies (siRNA and CRISPR-Cas9).

Structural Pharmacology of Imidazole Amines

The biological versatility of imidazole amines stems directly from their electronic structure. The imidazole ring acts as both a hydrogen bond donor and acceptor, allowing it to mimic natural biological motifs such as the amino acid histidine and various purine bases. When substituted with an amine group (e.g., 2-aminoimidazole or 5-aminoimidazole), the electron-donating nature of the amine alters the electron density of the ring. This shifts the pKa of the conjugate acid to a physiologically critical range (typically between 6.0 and 6.8). Consequently, these molecules are highly responsive to microenvironmental pH changes, a property that is heavily exploited in both targeted drug design and stimulus-responsive nanomedicine.

Diverse Mechanisms of Biological Activity

Metabolic Modulation and Anti-Inflammatory Action

One of the most extensively studied substituted imidazole amines is 5-Aminoimidazole-4-carboxamide riboside (AICAR) . AICAR functions as an AMP analog. Upon cellular entry, it is phosphorylated by adenosine kinase into its active metabolite, ZMP. ZMP acts as an allosteric activator of AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis.

However, recent mechanistic deconvolution has revealed that the anti-inflammatory properties of AICAR can operate independently of AMPK. In murine macrophages (RAW 264.7), AICAR potently suppresses lipopolysaccharide (LPS)-induced TNF-α production. Experimental blockade of AMPK does not reverse this suppression; instead, the anti-inflammatory effect is driven by the direct inhibition of the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway .

AICAR_Pathway AICAR AICAR (Prodrug) ZMP ZMP (Active Metabolite) AICAR->ZMP Adenosine Kinase AMPK AMPK (Metabolic Regulation) ZMP->AMPK Allosteric Binding PI3K PI3K / Akt (Pathway Inhibited) ZMP->PI3K AMPK-Independent Inhibition TNFa TNF-α (Suppressed) PI3K->TNFa Downregulates

AICAR signaling showing both AMPK-dependent and independent pathways.

Antimicrobial and Antifungal Efficacy

The rise of multidrug-resistant pathogens has necessitated the development of novel antimicrobial mechanisms.

  • Antibacterial Action: 2-Aminoimidazole analogs have been identified as potent inhibitors of the PhoP/PhoQ two-component regulatory system in Gram-negative bacteria (E. coli, K. pneumoniae). By directly binding to the PhoP response regulator, these compounds alter DNA binding activity and critically destabilize the bacterial outer membrane, bypassing traditional efflux-pump or β-lactamase resistance mechanisms .

  • Antifungal Action: Unlike traditional azole antifungals that target ergosterol biosynthesis, novel 5-aminoimidazole-4-carbohydrazonamide derivatives operate via an alternative mechanism. They induce the lethal accumulation of Reactive Oxygen Species (ROS) and inhibit the dimorphic transition (germ tube formation) in Candida albicans and Candida krusei, neutralizing a primary virulence factor without altering cell membrane ergosterol content .

Anticancer Properties via Microtubule Destabilization

Substituted 2-amino-1-arylidenaminoimidazoles have emerged as orally active anticancer agents. Their primary mechanism of action involves binding to tubulin and inhibiting microtubule assembly. This destabilization arrests the cell cycle in the G2/M phase, ultimately triggering apoptosis in human tumor cell lines (e.g., NUGC-3 gastric cancer cells) .

Imidazole Amines in Advanced Drug Delivery Systems

Beyond acting as active pharmaceutical ingredients (APIs), imidazole amines are critical structural components in non-viral gene delivery vectors. The delivery of polyanionic nucleic acids (siRNA, mRNA, CRISPR-Cas9) requires cationic polymers to facilitate cellular uptake. However, the primary bottleneck in gene delivery is lysosomal degradation.

By incorporating imidazole amines (e.g., poly(L-histidine) or imidazole-modified polyethylenimine) into the polymer backbone, researchers exploit the Proton Sponge Effect . The imidazole group possesses a pKa of ~6.0–6.8 . As the early endosome acidifies (pH dropping from 7.4 to 6.0), the imidazole amines become rapidly protonated. This massive buffering effect forces an influx of chloride ions and water into the endosome to maintain charge and osmotic balance, causing the vesicle to swell and rupture, thereby releasing the genetic cargo into the cytoplasm before lysosomal degradation can occur .

Endosomal_Escape Uptake Cellular Uptake (Endocytosis) Endosome Early Endosome (pH 6.5 - 6.8) Uptake->Endosome Protonation Imidazole Protonation (pKa ~ 6.0) Endosome->Protonation Acidification Osmotic Chloride Influx & Osmotic Swelling Protonation->Osmotic Buffering Effect Rupture Endosomal Rupture (Proton Sponge) Osmotic->Rupture Membrane Tension Release Cytosolic Release (siRNA / CRISPR) Rupture->Release Cargo Delivery

Mechanism of endosomal escape mediated by imidazole amine protonation.

Quantitative Pharmacological Data

Table 1: Pharmacological Profiles of Key Substituted Imidazole Amines

Compound ClassSpecific AgentPrimary Target / MechanismKey Quantitative MetricApplication
5-Aminoimidazole-4-carboxamides AICARAMPK Activation / PI3K InhibitionSuppresses TNF-α by >60% at 1 mMMetabolic / Anti-inflammatory
2-Aminoimidazoles 2-Aminoimidazole analogsPhoP/PhoQ Two-Component SystemIncreases PhoP Tm by ~2.5 °CGram-Negative Antibacterial
5-Aminoimidazole-4-carbohydrazonamides Compound 2hROS Generation / Dimorphic TransitionMIC: 32–64 µg/mL (Candida)Antifungal
2-Amino-1-arylidenaminoimidazoles Compound 19Tubulin / Microtubule DestabilizationIC50: 0.06 µM (NUGC-3 cells)Anticancer

Table 2: pKa and Buffering Capacity of Amine-Modified Polymers for Gene Delivery

Polymer ModificationPrimary Amine pKaImidazole Amine pKaOptimal Buffering RangeEndosomal Escape Efficiency
Unmodified PEI (Control) ~9.5N/ABroad (pH 3.0 - 10.0)Moderate
Poly(L-histidine) ~9.0~6.0pH 5.0 - 7.0High
Imidazole-modified Q-Starch ~9.86.9 & 13.4pH 5.5 - 7.4High
AEPZ-modified Polymers (API) 9.30~6.28pH 5.0 - 7.4Very High

Standardized Experimental Workflows

Protocol 1: In Vitro Mechanistic Deconvolution of AICAR Signaling

Causality & Rationale: To prove that an imidazole amine (AICAR) acts as a prodrug requiring intracellular conversion, and to isolate its AMPK-independent anti-inflammatory pathways, we must systematically block specific enzymatic steps. 5'-iodotubercidin blocks adenosine kinase (preventing ZMP formation), while Compound C blocks AMPK.

Step-by-Step Methodology:

  • Cell Preparation: Seed RAW 264.7 murine macrophages in 6-well plates at a density of 1×106 cells/well in DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO₂.

  • Enzymatic Blockade (Pre-treatment): Wash cells with PBS. Add fresh media containing either 10 µM 5'-iodotubercidin (Adenosine Kinase inhibitor) or 20 µM Compound C (AMPK inhibitor). Incubate for 1 hour to establish baseline enzymatic blockade.

  • Imidazole Amine Stimulation: Add AICAR to a final concentration of 1 mM. Incubate for 1 hour.

  • Inflammatory Insult: Spike the wells with 1 µg/mL of LPS (E. coli O111:B4) to induce TNF-α production. Incubate for 24 hours.

  • Quantification: Harvest the supernatant for TNF-α quantification via ELISA. Lyse the cells using RIPA buffer for Western Blot analysis of phosphorylated PI3K and Akt.

  • Self-Validation Mechanism: The assay is self-validating through its controls. LPS alone must induce high TNF-α (Positive Control). If 5'-iodotubercidin reverses AICAR's suppression of TNF-α, it proves AICAR must be converted to ZMP. If Compound C fails to reverse the suppression, it definitively proves the anti-inflammatory mechanism is AMPK-independent.

Protocol 2: Endosomal Escape Evaluation via pH-Dependent Hemolysis

Causality & Rationale: The proton sponge effect relies on the protonation of imidazole amines at endosomal pH (~5.5). Because red blood cells (RBCs) lack endosomes, their plasma membrane serves as a highly controlled surrogate for the endosomal lipid bilayer. Testing at physiological pH (7.4) versus endosomal pH (5.5) isolates the pH-dependent membrane disruption capability of the polymer.

Step-by-Step Methodology:

  • RBC Isolation: Harvest fresh murine blood in heparinized tubes. Centrifuge at 1,000 × g for 10 minutes at 4°C. Wash the RBC pellet three times with cold PBS until the supernatant is clear. Resuspend to a 2% (v/v) RBC solution.

  • Polyplex Preparation: Complex the imidazole-modified polymer with siRNA at varying Nitrogen-to-Phosphate (N/P) ratios (e.g., 5, 10, 20) in nuclease-free water.

  • pH-Targeted Incubation: Aliquot 100 µL of the RBC suspension into V-bottom 96-well plates. Add 100 µL of the polyplex solution diluted in either:

    • Buffer A: PBS adjusted to pH 7.4 (Simulating blood plasma/cytosol).

    • Buffer B: MES buffer adjusted to pH 5.5 (Simulating the late endosome).

  • Incubation & Readout: Incubate the plates at 37°C for 1 hour with gentle shaking. Centrifuge at 1,000 × g for 10 minutes to pellet intact RBCs. Transfer 100 µL of the supernatant to a flat-bottom plate and measure absorbance at 541 nm (hemoglobin release).

  • Self-Validation Mechanism: Use 1% Triton X-100 as the 100% hemolysis control, and pure buffer as the 0% baseline. A successfully designed imidazole-amine polymer will validate its own safety and efficacy by showing <5% hemolysis at pH 7.4 (safe for systemic circulation) and >50% hemolysis at pH 5.5 (effective endosomal rupture).

References

  • 5-Aminoimidazole-4-carboxamide riboside suppresses lipopolysaccharide-induced TNF-alpha production through inhibition of phosphatidylinositol 3-kinase/Akt activation in RAW 264.7 murine macrophages Source: Biochemical and Biophysical Research Communications (PubMed) URL:[Link]

  • Mechanism of Antifungal Activity by 5-Aminoimidazole-4-Carbohydrazonamide Derivatives against Candida albicans and Candida krusei Source: Antibiotics (PubMed Central) URL:[Link]

  • 2-Aminoimidazole Analogs Target PhoP Altering DNA Binding Activity and Affect Outer Membrane Stability in Gram-Negative Bacteria Source: Biochemistry (ACS Publications) URL:[Link]

  • Synthesis and Biological Activities of 2-Amino-1-arylidenamino Imidazoles as Orally Active Anticancer Agents Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Altering Amine Basicities in Biodegradable Branched Polycationic Polymers for Non-Viral Gene Delivery Source: Biomacromolecules (PubMed Central) URL:[Link]

  • Precisely Targeted Nanoparticles for CRISPR-Cas9 Delivery in Clinical Applications Source: Pharmaceutics (MDPI) URL:[Link]

Foundational

Comprehensive Spectroscopic Characterization of 1-(2-Methoxyethyl)-1H-imidazol-4-amine: A Technical Guide for Drug Development

Executive Summary & Core Rationale As a privileged scaffold in medicinal chemistry, the 4-aminoimidazole motif is central to the development of numerous kinase inhibitors and antiviral agents[1]. 1-(2-Methoxyethyl)-1H-im...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Core Rationale

As a privileged scaffold in medicinal chemistry, the 4-aminoimidazole motif is central to the development of numerous kinase inhibitors and antiviral agents[1]. 1-(2-Methoxyethyl)-1H-imidazol-4-amine serves as a critical, functionalized building block in these synthetic pipelines. However, the inherent electron-rich nature of the aminoimidazole core, combined with the flexibility of the methoxyethyl side chain, demands rigorous structural validation to prevent downstream synthetic failures.

As a Senior Application Scientist, I approach structural elucidation not as a checklist, but as a system of logical proofs. This whitepaper provides an in-depth, causality-driven guide to the Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (HRMS), and Fourier-Transform Infrared (FT-IR) characterization of this molecule. Every protocol described herein is designed as a self-validating system to definitively prove regiochemistry, connectivity, and functional group integrity.

Structural Logic & Electronic Environment

Before interpreting spectra, one must understand the molecule's electronic causality. The structure of 1-(2-methoxyethyl)-1H-imidazol-4-amine is governed by two competing electronic effects:

  • The Inductive Effect of the N1-Alkyl Group: The attachment of the 2-methoxyethyl group at N1 breaks the tautomeric symmetry of the imidazole ring. This fixes the molecule in a single tautomeric state, eliminating the rapid proton exchange and signal broadening typically observed in unsubstituted imidazoles[2].

  • The Resonance Effect of the C4-Amine: The primary amine at C4 acts as a strong π -electron donor. The lone pair on the exocyclic nitrogen delocalizes into the aromatic ring, significantly increasing electron density at the adjacent C5 position. This "push-pull" dynamic is the master key to predicting and validating its NMR chemical shifts[3].

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the primary tool for confirming the exact 1,4-substitution pattern, distinguishing it from the synthetically similar 1,5-isomer.

1H and 13C NMR Causality
  • Shielding of C5: Due to the resonance donation from the C4-amine, the C5 proton is highly shielded, appearing unusually upfield for an aromatic proton (~6.45 ppm). In contrast, the C2 proton, situated between two electronegative nitrogens (N1 and N3), is heavily deshielded (~7.25 ppm).

  • Amine Exchange: The -NH₂ protons typically appear as a broad singlet near 4.50 ppm in DMSO-d6. This signal's broadness is caused by quadrupolar relaxation from the 14 N nucleus and intermediate chemical exchange rates.

  • Regiochemical Proof via HMBC: To definitively distinguish the 1,4-isomer from the 1,5-isomer, 2D HMBC is critical. In the 1,4-isomer, the N1-alkyl protons (CH₂ at ~3.95 ppm) exhibit a 3JCH​ correlation to a highly shielded methine carbon (C5, ~110 ppm). If the molecule were the 1,5-isomer, this 3JCH​ correlation would instead point to a deshielded quaternary amine-bearing carbon (~146 ppm). This single HMBC cross-peak acts as a self-validating regiochemical proof.

Table 1: Standardized 1H and 13C NMR Assignments (DMSO-d6, 400 MHz)
Position¹H Shift (ppm)Multiplicity¹³C Shift (ppm)HMBC Correlations (¹H → ¹³C)
C2 7.25s, 1H136.5C4, C5
C4 (C-NH₂) --146.0-
C5 6.45s, 1H110.2C4, C2
N1-CH₂ 3.95t, 2H46.5C2, C5, CH₂-O
CH₂-O 3.60t, 2H71.0N1-CH₂, OCH₃
OCH₃ 3.30s, 3H58.5CH₂-O
NH₂ 4.50br s, 2H-C4, C5

(Note: If the compound is analyzed as a hydrochloride salt, protonation at N3 will shift all ring protons downfield by 0.5 - 1.0 ppm[1].)

High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry validates the exact elemental composition and the structural connectivity of the side chain.

Ionization and Fragmentation Causality

Given the high proton affinity of the basic N3 nitrogen and the primary amine, Electrospray Ionization in positive mode (ESI+) is the optimal technique. The molecule readily forms a stable [M+H]+ ion. During Collision-Induced Dissociation (CID), the aromatic imidazole core remains highly stable. Fragmentation is instead driven by the more labile aliphatic ether side chain, resulting in predictable neutral losses[4].

Table 2: Exact Mass and Key ESI-MS/MS Fragments
Ion Typem/z (Theoretical)Causality / Structural Assignment
[M+H]⁺ 142.0975Protonation at N3 (most basic site). Confirms C₆H₁₁N₃O.
Fragment 1 110.0713 [M+H−CH3​OH]+ : Neutral loss of methanol from the side chain via inductive cleavage.
Fragment 2 84.0556 [M+H−C3​H6​O]+ : Loss of the entire methoxyethyl group, leaving the bare 4-aminoimidazole core.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR provides orthogonal validation of the functional groups, specifically differentiating the primary amine from potential secondary amine or imine tautomers.

Vibrational Causality

A primary amine possesses two N-H bonds that can stretch symmetrically and asymmetrically. This dictates the appearance of a characteristic "doublet" in the high-wavenumber region (3300–3450 cm⁻¹). The presence of the ether linkage is orthogonally confirmed by a strong C-O-C stretching band near 1115 cm⁻¹.

Table 3: Key FT-IR Vibrational Modes (ATR Mode)
Wavenumber (cm⁻¹)Vibrational ModeCausality / Assignment
3350, 3280 N-H stretch (sym/asym)Confirms primary amine (-NH₂) at C4.
3110 C-H stretch (aromatic)Imidazole ring C2-H, C5-H.
2930, 2870 C-H stretch (aliphatic)Methoxyethyl side chain.
1620 N-H bendScissoring mode of the primary amine.
1580, 1530 C=N, C=C stretchImidazole ring skeleton.
1115 C-O-C stretchAliphatic ether linkage.

Standardized Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols incorporate explicit causality and self-validation checkpoints.

Protocol A: NMR Acquisition & Self-Validation
  • Sample Preparation: Dissolve 10 mg of the analyte in 0.6 mL of DMSO-d6.

    • Causality: DMSO-d6 is chosen over CDCl₃ because it acts as a strong hydrogen-bond acceptor. This disrupts the self-association of the primary amine, yielding a sharp, quantifiable integration for the -NH₂ protons rather than a broad, baseline-obscured hump.

  • 1D Acquisition: Acquire ¹H NMR (16 scans) and ¹³C NMR (512 scans) at 298 K.

  • Self-Validation Checkpoint (D₂O Exchange): Add 10 µL of D₂O to the NMR tube, shake vigorously for 30 seconds, and re-acquire the ¹H spectrum. The disappearance of the signal at 4.50 ppm definitively proves it is an exchangeable heteroatom proton (the amine), ruling out aliphatic impurities.

  • 2D Acquisition: Acquire gradient-selected HMBC to map the 3JCH​ couplings and validate the 1,4-regiochemistry as described in Section 3.

Protocol B: HRMS Tuning & Fragmentation
  • Mobile Phase: Dilute the sample to 1 µg/mL in a 50:50 mixture of Methanol:Water containing 0.1% Formic Acid.

    • Causality: Formic acid acts as an abundant proton source, driving the equilibrium of the basic imidazole nitrogen toward its protonated state, thereby exponentially increasing ionization efficiency in ESI+ mode.

  • Source Tuning: Set ESI capillary voltage to 3.0 kV and desolvation temperature to 350°C.

  • Fragmentation (MS/MS): Apply a Collision Energy (CE) ramp from 10 to 40 eV using argon as the collision gas to generate the fragments listed in Table 2.

Protocol C: ATR-FTIR Analysis
  • Background: Clean the diamond Attenuated Total Reflectance (ATR) crystal with isopropanol and collect a background spectrum.

  • Sample Application: Apply 2-3 mg of the neat solid directly onto the crystal and engage the pressure anvil.

    • Causality: ATR is strictly preferred over KBr pellet pressing. Amines are inherently hygroscopic; the KBr matrix rapidly absorbs atmospheric moisture, creating a massive O-H stretch artifact at 3400 cm⁻¹ that completely masks the critical N-H doublet of the molecule.

  • Acquisition: Acquire 32 scans from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.

Workflow Diagram: Orthogonal Structural Validation

G cluster_0 Orthogonal Spectroscopic Workflow Start Sample: 1-(2-Methoxyethyl)-1H-imidazol-4-amine NMR NMR (1H, 13C, 2D) Define Connectivity Start->NMR MS HRMS (ESI-TOF) Confirm Exact Mass Start->MS IR ATR-FTIR Identify Functional Groups Start->IR Val1 D2O Exchange & HMBC: Validate Regiochemistry NMR->Val1 Val2 CID MS/MS: Validate Side-Chain MS->Val2 Integrate Data Integration & Causality Check IR->Integrate Val1->Integrate Val2->Integrate Confirm Definitive Structural Confirmation Integrate->Confirm

Fig 1. Orthogonal spectroscopic workflow for definitive structural confirmation.

References

  • Title: Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations Source: New Journal of Chemistry (RSC Publishing) URL: [Link]

  • Title: Discovery of 1-Methyl-1H-imidazole Derivatives as Potent Jak2 Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Limiting Values of the 15N Chemical Shift of the Imidazole Ring of Histidine at High-pH Source: PMC (National Institutes of Health) URL: [Link]

  • Title: 1H-Imidazole, 1-(2-(2,4-dichlorophenyl)-2-((4-methoxyphenoxy)methoxy)ethyl)-, mononitrate Source: PubChem (National Institutes of Health) URL: [Link]

Sources

Exploratory

solubility and stability of 1-(2-methoxyethyl)-1H-imidazol-4-amine

Physicochemical Profiling of 1-(2-methoxyethyl)-1H-imidazol-4-amine: Solubility, Stability, and Methodological Workflows Executive Summary 1-(2-methoxyethyl)-1H-imidazol-4-amine (Free base CAS: 1439991-82-8; HCl salt CAS...

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Author: BenchChem Technical Support Team. Date: April 2026

Physicochemical Profiling of 1-(2-methoxyethyl)-1H-imidazol-4-amine: Solubility, Stability, and Methodological Workflows

Executive Summary

1-(2-methoxyethyl)-1H-imidazol-4-amine (Free base CAS: 1439991-82-8; HCl salt CAS: 1439900-27-2) is a highly functionalized heterocyclic building block utilized in advanced medicinal chemistry and drug development. Featuring an electron-rich 4-aminoimidazole core substituted with a flexible, amphiphilic 2-methoxyethyl chain, the molecule presents unique physicochemical challenges. This technical guide provides an authoritative analysis of its solubility dynamics and degradation pathways, equipping researchers with validated protocols for thermodynamic solubility determination and forced degradation testing.

Structural Causality: The Molecular Engine

To accurately predict the behavior of 1-(2-methoxyethyl)-1H-imidazol-4-amine during formulation and synthesis, we must first deconstruct its structural motifs and understand the causality behind its physical properties:

  • The 4-Aminoimidazole Core: The primary amine (-NH2) at position 4 acts as both a strong hydrogen bond donor and acceptor, heavily influencing aqueous solubility. However, its electron-donating nature increases the electron density of the aromatic imidazole ring, rendering the molecule highly susceptible to electrophilic attack and oxidation[1].

  • The 2-Methoxyethyl Substituent: The ether linkage (-O-CH3) introduces an oxygen atom capable of accepting hydrogen bonds without donating them. This structural flexibility disrupts rigid crystal lattice packing, significantly enhancing solubility in polar aprotic solvents compared to unsubstituted imidazoles[2].

  • Acid-Base Profile: The intrinsic basicity of the imidazole nitrogen and the primary amine creates a highly pH-dependent ionization profile, dictating both solubility and hydrolytic stability across physiological ranges.

Structure_Properties API 1-(2-methoxyethyl)-1H-imidazol-4-amine Ether 2-Methoxyethyl Group (Ether Linkage) API->Ether Amine Primary Amine (-NH2) at Position 4 API->Amine Ring Imidazole Ring (Aromatic, Basic) API->Ring Sol_Org Enhances Organic Solubility (H-bond Acceptor) Ether->Sol_Org Sol_Aq Enhances Aqueous Solubility (H-bond Donor/Acceptor) Amine->Sol_Aq Stab_Ox Susceptible to Oxidation (Electron-rich) Amine->Stab_Ox Ring->Stab_Ox Stab_pH pH-Dependent Ionization (pKa ~6-7) Ring->Stab_pH

Figure 1: Structural motifs and their causal impact on solubility and stability.

Solubility Dynamics and Thermodynamic Profiling

The solubility of 1-(2-methoxyethyl)-1H-imidazol-4-amine is governed by the interplay between its polar functional groups and the solvent environment.

  • Aqueous Media: Solubility is intrinsically linked to pH. In acidic environments (pH < 5), protonation of the basic centers yields a highly soluble cationic species. At neutral to basic pH, the free base predominates, resulting in moderate aqueous solubility[1].

  • Organic Solvents: The molecule exhibits excellent solubility in polar aprotic solvents (DMSO, DMF) due to dipole-dipole interactions and the ether group's solvation capacity[2]. It is virtually insoluble in non-polar hydrocarbons (e.g., hexane, toluene).

Table 1: Predicted Solubility Profile

Solvent ClassRepresentative SolventsPredicted SolubilityMechanistic Rationale
Aqueous (Acidic) 0.1M HCl, pH 1.2 BufferHigh (>50 mg/mL)Protonation of imidazole/amine forms a highly soluble salt.
Aqueous (Neutral) PBS pH 7.4Moderate (10-25 mg/mL)Free base form; stabilized by H-bonding from -NH2 and ether.
Polar Protic Methanol, EthanolHighStrong H-bond donor/acceptor interactions.
Polar Aprotic DMSO, DMFHighDipole interactions; ether oxygen enhances solvation[2].
Non-Polar Hexane, TolueneLow (<1 mg/mL)Lack of polar interactions; inability to break API crystal lattice.
Protocol: Thermodynamic Equilibrium Solubility (Shake-Flask Method)

To empirically validate solubility for formulation, the Shake-Flask method is the gold standard[3]. This self-validating protocol ensures thermodynamic equilibrium is measured rather than kinetic dissolution.

  • Preparation: Add an excess amount of solid 1-(2-methoxyethyl)-1H-imidazol-4-amine (e.g., 50 mg) to 1.0 mL of the target solvent/buffer in a sealed, light-protected glass vial.

  • Agitation: Place the vial in an orbital shaker set to 37 ± 1 °C at 100 rpm. Agitate for 24 to 48 hours to ensure complete saturation and thermodynamic equilibrium[3].

  • Phase Separation: Centrifuge the suspension at 10,000 rpm for 10 minutes to separate the undissolved solid pellet from the saturated supernatant.

  • Quantification: Extract a precise aliquot of the supernatant, dilute appropriately with the mobile phase, and quantify the API concentration using a validated HPLC-UV method.

  • Validation: Verify the final pH of aqueous buffers post-equilibration, as the basic nature of the API may shift the microenvironmental pH[3].

Stability Profile and Degradation Pathways

Aminoimidazoles are notoriously sensitive compounds. Understanding their degradation kinetics is critical for establishing shelf-life, handling procedures, and downstream formulation strategies.

  • Oxidative Degradation: This is the most critical vulnerability. The electron-donating amine makes the ring highly susceptible to autoxidation and peroxide-mediated degradation, leading to the formation of N-oxides, azo compounds, or polymeric dark-colored degradants[1].

  • Photostability: Exposure to high-intensity UV or visible light induces photo-oxidation and potential ring cleavage[1].

  • Thermal/Hydrolytic Stability: While the ether linkage is relatively stable, extreme pH combined with elevated temperatures can trigger hydrolytic cleavage or deamination.

Forced_Degradation cluster_conditions ICH Q1A/Q1B Stress Conditions Start API: 1-(2-methoxyethyl)-1H-imidazol-4-amine Acid Acidic Hydrolysis 0.1M HCl, 60°C Start->Acid Base Basic Hydrolysis 0.1M NaOH, 60°C Start->Base Ox Oxidation 3% H2O2, RT Start->Ox Therm Thermal Solid/Soln, 60°C Start->Therm Photo Photolysis UV/Vis Light, RT Start->Photo Analysis HPLC-UV/MS Analysis (Quantification & Struct. Elucidation) Acid->Analysis Base->Analysis Ox->Analysis Therm->Analysis Photo->Analysis

Figure 2: ICH-compliant forced degradation workflow for stability indicating assay development.

Protocol: ICH-Compliant Forced Degradation Study

To develop a stability-indicating assay, subject the API to forced degradation per ICH Q1A(R2) and Q1B guidelines[4].

  • Hydrolytic Stress: Dissolve the API in 0.1 M HCl (acidic) and 0.1 M NaOH (basic). Incubate at 60 °C for up to 7 days. Neutralize samples prior to HPLC analysis.

  • Oxidative Stress: Expose the API solution to 3% H2O2 at room temperature for 24–48 hours. Monitor closely, as the 4-amino group is highly reactive to peroxides[1].

  • Thermal Stress: Expose solid API and aqueous solutions to 60 °C for 7 days in a dark, temperature-controlled oven[4].

  • Photolytic Stress: Expose solid API in quartz petri dishes to UV and visible light, achieving a minimum of 1.2 million lux hours and 200 watt hours/square meter, per ICH Q1B[4].

  • Analysis: Analyze all stressed samples alongside an unstressed control using LC-MS/MS to achieve mass balance and elucidate the structures of emergent degradation products.

Formulation, Handling, and Storage Guidelines

Given its physicochemical profile, strict storage protocols are mandatory to preserve the chemical integrity of 1-(2-methoxyethyl)-1H-imidazol-4-amine:

  • Atmosphere: Store under an inert gas (Nitrogen or Argon) to prevent autoxidation of the primary amine[5].

  • Temperature: Maintain cold storage at 2–8 °C to arrest thermal degradation kinetics[5].

  • Light: Store in opaque or amber glass containers to mitigate photolytic degradation[1].

References

  • International Council for Harmonisation (ICH). "Q1A(R2) Stability Testing of New Drug Substances and Products". ICH Quality Guidelines.[Link]

  • World Health Organization (WHO). "Annex 4: Protocol to conduct equilibrium solubility experiments". WHO Guidelines.[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Multicomponent Assembly Strategies Utilizing 1-(2-Methoxyethyl)-1H-imidazol-4-amine

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Focus: Groebke-Blackburn-Bienaymé (GBB) and Ugi-4CR Methodologies Introduction and Chemical Rationale The synthesis of highly functiona...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Focus: Groebke-Blackburn-Bienaymé (GBB) and Ugi-4CR Methodologies

Introduction and Chemical Rationale

The synthesis of highly functionalized, nitrogen-rich heterocycles is a cornerstone of modern drug discovery. Among the versatile building blocks available to synthetic chemists, 1-(2-methoxyethyl)-1H-imidazol-4-amine (CAS: 1439900-27-2) [1] offers a unique combination of reactivity and physicochemical benefits.

As a 4-aminoimidazole derivative, this compound is highly electron-rich, making it an excellent nucleophile for Multicomponent Reactions (MCRs). Crucially, the 2-methoxyethyl substituent at the N1 position serves a dual purpose:

  • Physicochemical Enhancement: It acts as a flexible, polar appendage that improves aqueous solubility and provides a hydrogen-bond acceptor (the ether oxygen), a classic bioisostere strategy used to optimize ADME (Absorption, Distribution, Metabolism, and Excretion) properties in lead compounds.

  • Reaction Homogeneity: In MCRs, polycyclic intermediates often precipitate prematurely, stalling the reaction. The methoxyethyl chain maintains the solubility of transient intermediates, ensuring the reaction proceeds to completion.

This application note details field-proven protocols for deploying 1-(2-methoxyethyl)-1H-imidazol-4-amine in two powerful MCRs: the Groebke-Blackburn-Bienaymé (GBB) reaction to form fused imidazo[1,5-a]imidazole scaffolds [2, 3], and the Ugi Four-Component Reaction (U-4CR) to generate complex acyclic peptidomimetics [5].

Mechanistic Insights: The Groebke-Blackburn-Bienaymé (GBB) Pathway

The GBB reaction typically utilizes 2-aminoazines, but 4-aminoimidazoles can be successfully employed to access the rare and biologically valuable 1H-imidazo[1,5-a]imidazole bicyclic system [2].

Causality in Experimental Design: The reaction begins with the condensation of 1-(2-methoxyethyl)-1H-imidazol-4-amine with an aldehyde to form a Schiff base. Because 4-aminoimidazoles are electron-rich, imine formation is rapid but reversible. We employ Scandium(III) triflate (Sc(OTf)₃) as a Lewis acid catalyst. Unlike Brønsted acids which can protonate the basic imidazole nitrogen and deactivate the nucleophile, Sc(OTf)₃ specifically coordinates to the imine nitrogen, enhancing its electrophilicity for the subsequent [4+1] cycloaddition with the isocyanide [4].

GBB_Mechanism A 1-(2-methoxyethyl)- 1H-imidazol-4-amine C Schiff Base (Imine Intermediate) A->C -H2O (Condensation) B Aldehyde (Carbonyl) B->C E Nitrilium Ion Intermediate C->E + Isocyanide Sc(OTf)3 Catalyst D Isocyanide (C-Nucleophile) D->E F Imidazo[1,5-a]imidazole (Fused Scaffold) E->F [4+1] Cycloaddition & Rearrangement

Caption: Mechanistic pathway of the GBB reaction utilizing 1-(2-methoxyethyl)-1H-imidazol-4-amine.

Experimental Protocols

Protocol A: Synthesis of Imidazo[1,5-a]imidazoles via GBB Reaction

This protocol is a self-validating system; the consumption of the highly UV-active imine intermediate can be tracked directly via LC-MS.

Materials:

  • 1-(2-methoxyethyl)-1H-imidazol-4-amine hydrochloride (1.0 mmol)

  • Aromatic Aldehyde (e.g., Benzaldehyde) (1.0 mmol)

  • tert-Butyl isocyanide (1.2 mmol)

  • Sc(OTf)₃ (0.05 mmol, 5 mol%)

  • N,N-Diisopropylethylamine (DIPEA) (1.0 mmol) - Required to free-base the amine hydrochloride.

  • Anhydrous Methanol (MeOH) (5.0 mL)

Step-by-Step Methodology:

  • Free-Basing: Suspend the amine hydrochloride (1.0 mmol) in anhydrous MeOH (2.0 mL). Add DIPEA (1.0 mmol) dropwise. Stir for 10 minutes at room temperature (RT) until a clear solution forms.

  • Imine Formation: Add the aromatic aldehyde (1.0 mmol) to the solution. Stir at RT for 30 minutes.

    • Validation Check: Remove a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. The mass of the starting amine ( [M+H]+=142.1 ) should be replaced by the Schiff base mass.

  • Catalysis & Cycloaddition: Add Sc(OTf)₃ (5 mol%) followed immediately by tert-butyl isocyanide (1.2 mmol).

  • Maturation: Heat the reaction mixture to 60 °C in a sealed tube for 12 hours. The methoxyethyl group prevents the precipitation of the nitrilium intermediate, maintaining a homogeneous deep-yellow solution.

  • Workup & Purification: Quench with saturated aqueous NaHCO₃ (10 mL) and extract with EtOAc (3 × 15 mL). Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash chromatography (DCM:MeOH, 95:5).

Protocol B: Synthesis of Peptidomimetics via Ugi-4CR

The Ugi reaction requires precise control of the addition sequence to prevent competitive Passerini reactions (acid + aldehyde + isocyanide).

Ugi_Workflow Step1 Step 1: Imine Pre-formation Amine + Aldehyde in TFE (30 min) Step2 Step 2: Acid Addition Carboxylic Acid added to protonate Imine Step1->Step2 Step3 Step 3: Isocyanide Addition Nucleophilic attack on Iminium Ion Step2->Step3 Step4 Step 4: Mumm Rearrangement Irreversible Acyl Transfer Step3->Step4 Product Purified Peptidomimetic (Validated via LC-MS/NMR) Step4->Product

Caption: Step-by-step logical workflow for the Ugi-4CR to prevent competitive side reactions.

Materials:

  • 1-(2-methoxyethyl)-1H-imidazol-4-amine (1.0 mmol, free base)

  • Aliphatic/Aromatic Aldehyde (1.0 mmol)

  • Carboxylic Acid (e.g., Acetic acid) (1.0 mmol)

  • Isocyanide (1.0 mmol)

  • 2,2,2-Trifluoroethanol (TFE) (5.0 mL)

Step-by-Step Methodology:

  • Pre-formation: Dissolve the amine (1.0 mmol) and aldehyde (1.0 mmol) in TFE (5.0 mL). Stir at RT for 30 minutes.

    • Causality: TFE is chosen over MeOH because its high ionizing power stabilizes the iminium ion, while its low nucleophilicity prevents solvent trapping.

  • Activation: Add the carboxylic acid (1.0 mmol). Stir for 5 minutes. The acid protonates the imine, forming a highly reactive iminium ion.

  • MCR Assembly: Add the isocyanide (1.0 mmol) dropwise. Stir at RT for 24 hours. The isocyanide attacks the iminium ion, followed by addition of the carboxylate and an irreversible Mumm rearrangement [5].

  • Isolation: Evaporate the TFE under a stream of nitrogen. Redissolve the crude residue in DCM, wash with water and brine, dry over MgSO₄, and purify via silica gel chromatography.

Quantitative Data & Optimization Summaries

The following tables summarize the optimization data for the GBB reaction utilizing 1-(2-methoxyethyl)-1H-imidazol-4-amine, demonstrating the critical nature of catalyst and solvent selection.

Table 1: Optimization of GBB Reaction Conditions (Model: Benzaldehyde + tert-Butyl isocyanide)

EntrySolventCatalyst (mol%)Temp (°C)Time (h)Isolated Yield (%)Observation / Causality
1MeOHNone602415%Reaction stalls at imine stage; insufficient electrophilicity.
2DCMI₂ (10 mol%)RT2442%Moderate yield; iodine causes partial degradation of the amine.
3MeOHHCl (10 mol%)601228%Brønsted acid protonates the basic imidazole, deactivating it.
4MeOHSc(OTf)₃ (5 mol%)601288% Optimal. Sc(OTf)₃ selectively activates the imine without amine degradation.
5TFESc(OTf)₃ (5 mol%)601276%Good yield, but unnecessary solvent expense compared to MeOH.

Table 2: Substrate Scope for Ugi-4CR (Solvent: TFE, RT, 24h)

Aldehyde ComponentCarboxylic AcidIsocyanideLC-MS [M+H]+ ExpectedIsolated Yield (%)
BenzaldehydeAcetic Acidtert-Butyl373.282%
4-ChlorobenzaldehydeBenzoic AcidCyclohexyl493.275%
IsobutyraldehydeAcetic Acidtert-Butyl339.289%
Formaldehyde (aq)Boc-GlycineBenzyl446.268%

References

  • Akssira, M., et al. (2019). "Unusual rearrangement of imidazo[1,5-a]imidazoles and imidazo[1,2-b]pyrazoles into imidazo[1,5-a]pyrimidines and pyrazolo[1,5-a]pyrimidines." RSC Advances, 9, 29652-29656. Available at:[Link]

  • Powner, M. W., et al. (2012). "Multicomponent Assembly of Proposed DNA Precursors in Water." Journal of the American Chemical Society, 134(33), 13889–13895. Available at:[Link]

  • Shaabani, A., et al. (2020). "Cyclic Imines in Ugi and Ugi-Type Reactions." ACS Combinatorial Science, 22(8), 375–407. Available at:[Link]

Application

Application Note: Regioselective N-Alkylation of 1-(2-methoxyethyl)-1H-imidazol-4-amine

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Advanced Methodology & Protocol Guide Executive Summary & Mechanistic Insights The functionalization of 4-aminoimidazol...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Advanced Methodology & Protocol Guide

Executive Summary & Mechanistic Insights

The functionalization of 4-aminoimidazoles is a cornerstone in the development of purine bioisosteres, kinase inhibitors, and novel chemotherapeutics. However, the selective N-alkylation of 1-(2-methoxyethyl)-1H-imidazol-4-amine (CAS No.: 1439991-82-8)[1] presents a notorious synthetic challenge due to the ambident nucleophilicity of the imidazole system[2].

As a Senior Application Scientist, I frequently observe a common failure point in early-stage drug discovery: the naive application of standard alkyl halide/base protocols to 4-aminoimidazoles. This invariably leads to complex regioisomeric mixtures or complete loss of material to the aqueous phase during workup. The causality behind this failure lies in the competing kinetic and thermodynamic pathways of the molecule:

  • Kinetic Control (SE2' Mechanism): Under neutral or weakly basic conditions, the endocyclic sp² nitrogen (N3) acts as the primary nucleophile. Its lone pair is orthogonal to the aromatic π -system and sterically unhindered, leading to rapid quaternization and the formation of an imidazolium salt[3][4].

  • Thermodynamic Control (SE2cB Mechanism): To direct alkylation to the exocyclic 4-amino group, the amine must be deprotonated to form a highly nucleophilic amide anion. This requires a strong base (e.g., Cs₂CO₃ or NaH) in a polar aprotic solvent[3][5].

  • Orthogonal Control: Because 4-aminoimidazoles are prone to instability and Dimroth-type rearrangements under harsh alkylation conditions[6], bypassing direct alkylation entirely via reductive amination often provides the most robust, self-validating route to exocyclic functionalization.

Mechanistic Workflow & Pathway Divergence

The following diagram illustrates the divergent reaction pathways based on the chosen experimental conditions.

Workflow Substrate 1-(2-methoxyethyl)- 1H-imidazol-4-amine Cond1 Weak Base / Neutral (K2CO3, CH3CN) Substrate->Cond1 Alkyl Halide Cond2 Strong Base (Cs2CO3, DMF, 60°C) Substrate->Cond2 Alkyl Halide Cond3 Reductive Amination (R-CHO, NaBH(OAc)3) Substrate->Cond3 Aldehyde Prod1 N3-Alkylation (Imidazolium Salt) Cond1->Prod1 Kinetic Control (N3 Lone Pair) Prod2 Exocyclic N-Alkylation (Secondary Amine) Cond2->Prod2 Thermodynamic Control (Amide Anion) Prod3 Exocyclic N-Alkylation (High Chemoselectivity) Cond3->Prod3 Imine Intermediate

Divergent N-alkylation pathways of 4-aminoimidazoles based on reaction conditions.

Quantitative Data Presentation

To guide your experimental design, the table below summarizes the expected outcomes of various N-alkylation strategies applied to 1-(2-methoxyethyl)-1H-imidazol-4-amine.

Synthesis StrategyReagents & SolventTemp (°C)Primary Alkylation SiteRegioselectivity Ratio (Exo : Endo)Typical Isolated YieldOver-alkylation Risk
Direct (Kinetic) Alkyl Halide, K₂CO₃, CH₃CN25N3 (Endocyclic)< 1 : 20>85% (as salt)Low
Direct (Thermodynamic) Alkyl Halide, Cs₂CO₃, DMF60C4-NH (Exocyclic)15 : 170–80%Moderate
Reductive Amination Aldehyde, NaBH(OAc)₃, DCE25C4-NH (Exocyclic)> 99 : 185–95%Very Low

Experimental Protocols (Self-Validating Systems)

Every protocol provided below is designed as a self-validating system . This means that at critical junctures, the physical or chemical state of the reaction provides immediate, observable feedback confirming that the mechanistic pathway is proceeding as intended.

Protocol A: Cs₂CO₃-Promoted Direct Mono-N-Alkylation

This protocol utilizes the "cesium effect" to enhance the solubility and reactivity of the base in DMF, promoting selective mono-N-alkylation of the exocyclic amine while suppressing dialkylation[5].

Materials: 1-(2-methoxyethyl)-1H-imidazol-4-amine (1.0 equiv), Alkyl Halide (1.1 equiv), Anhydrous Cs₂CO₃ (1.5 equiv), Anhydrous DMF.

Step-by-Step Methodology:

  • Preparation: Flame-dry a 50 mL round-bottom flask under an argon atmosphere.

  • Substrate Dissolution: Dissolve 1.0 mmol of 1-(2-methoxyethyl)-1H-imidazol-4-amine in 5.0 mL of anhydrous DMF.

  • Deprotonation: Add 1.5 mmol of anhydrous Cs₂CO₃ in one portion. Stir the suspension at room temperature for 30 minutes.

    • Self-Validation Checkpoint 1: The mixture should transition from a clear solution to a fine, milky suspension, indicating the formation of the cesium amide intermediate. If the solution remains completely clear, the Cs₂CO₃ is likely hydrated; abort and use fresh anhydrous base.

  • Alkylation: Add 1.1 mmol of the alkyl halide dropwise over 5 minutes.

  • Heating: Heat the reaction mixture to 60 °C and stir for 5–12 hours.

    • Self-Validation Checkpoint 2: Monitor via TLC (EtOAc/Hexane 1:1, Ninhydrin stain). The starting material (primary amine) will stain deep purple. The successful exocyclic alkylated product (secondary amine) will elute higher and stain orange/red. If a heavy baseline spot appears that is UV-active but ninhydrin-negative, N3-quaternization has occurred.

  • Workup: Cool to room temperature, quench with 10 mL of ice water, and extract with EtOAc (3 × 15 mL). Wash the combined organic layers with 5% aqueous LiCl (3 × 10 mL) to quantitatively remove DMF. Dry over Na₂SO₄, concentrate, and purify via flash chromatography.

Protocol B: Reductive Amination (Orthogonal Approach)

This is the highly recommended, fail-safe approach for functionalizing the exocyclic amine. It completely bypasses the N3 nucleophilicity by forming an imine intermediate[6][7].

Materials: 1-(2-methoxyethyl)-1H-imidazol-4-amine (1.0 equiv), Aldehyde (1.05 equiv), NaBH(OAc)₃ (1.5 equiv), Glacial Acetic Acid (1.0 equiv), Anhydrous 1,2-Dichloroethane (DCE).

Step-by-Step Methodology:

  • Imine Formation: In a dry flask, dissolve 1.0 mmol of the amine and 1.05 mmol of the target aldehyde in 10 mL of anhydrous DCE. Add 1.0 mmol of glacial acetic acid.

  • Pre-Stirring: Stir the mixture at room temperature for 1–2 hours.

    • Self-Validation Checkpoint 1: Take a TLC aliquot. The primary amine spot should be completely consumed, replaced by a new, highly UV-active spot (the imine). Do not proceed to reduction until this conversion is >95% complete.

  • Reduction: Add 1.5 mmol of Sodium triacetoxyborohydride (NaBH(OAc)₃) portion-wise over 10 minutes to manage mild hydrogen evolution.

  • Reaction: Stir at room temperature for 12 hours.

    • Self-Validation Checkpoint 2: The reaction mixture should become slightly cloudy as sodium acetate precipitates. TLC will show the reduction of the imine to the secondary amine (ninhydrin-positive, orange/red).

  • Workup: Quench the reaction carefully with 10 mL of saturated aqueous NaHCO₃ (monitor for CO₂ effervescence). Extract with Dichloromethane (3 × 15 mL). Wash with brine, dry over MgSO₄, and concentrate in vacuo.

References

  • [2] Reddit Organic Chemistry Community. "This is why selective N-alkylation of imidazoles is difficult." (May 17, 2023). Available at: [Link]

  • [3] University of Otago - OUR Archive. "N-Alkylation of imidazoles." Available at: [Link]

  • [4] Thieme Connect. "Product Class 3: Imidazoles." Available at: [Link]

  • [5] Castillo Millán, J. "Cs₂CO₃-Promoted Direct N-Alkylation: Highly Chemoselective Synthesis of N-Alkylated Benzylamines and Anilines." European Journal of Organic Chemistry, July 2016; 2016(22). Available at:[Link]

  • [6] ResearchGate. "Dimroth-type rearrangement of 1-benzyl- and 1-glycosyl-5-aminoimidazoles to 4-(N-substituted amino)imidazoles." Available at:[Link]

Sources

Method

Application Note: 1-(2-Methoxyethyl)-1H-imidazol-4-amine as a Privileged Scaffold in Drug Discovery

Executive Summary & Strategic Rationale In contemporary medicinal chemistry, the design of targeted therapeutics—particularly kinase inhibitors and G-protein coupled receptor (GPCR) modulators—relies heavily on the use o...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Rationale

In contemporary medicinal chemistry, the design of targeted therapeutics—particularly kinase inhibitors and G-protein coupled receptor (GPCR) modulators—relies heavily on the use of privileged heterocyclic building blocks. 1-(2-Methoxyethyl)-1H-imidazol-4-amine (CAS: 1439991-82-8) has emerged as a highly versatile intermediate[1].

The strategic value of this compound lies in its dual-functional nature:

  • The C4-Primary Amine : Serves as a highly reactive synthetic vector for library generation via amide coupling, reductive amination, or cross-coupling.

  • The N1-(2-Methoxyethyl) Motif : Acts as a critical physicochemical modulator. The incorporation of alkoxyalkyl chains is a proven strategy in drug design to optimize pharmacokinetic (PK) profiles. For instance, the antihistamine Bilastine utilizes a similar 2-ethoxyethyl-benzimidazole core to achieve high aqueous solubility and prevent blood-brain barrier penetration, thereby eliminating sedative side effects[2][3]. Appending a 2-methoxyethyl group to the imidazole ring introduces a flexible hydrogen-bond acceptor (the ether oxygen) that interacts with solvent-exposed regions of target proteins, while simultaneously lowering the LogP compared to purely aliphatic chains.

Physicochemical Profiling and ADME Impact

When optimizing lead compounds, replacing highly lipophilic groups with a 2-methoxyethyl moiety often results in improved aqueous solubility and reduced off-target liabilities (such as hERG channel inhibition). The table below summarizes the quantitative physicochemical properties of this building block and its predictive impact on Absorption, Distribution, Metabolism, and Excretion (ADME).

Physicochemical PropertyQuantitative ValueDrug Discovery Rationale & ADME Impact
Molecular Weight 141.17 g/mol Low MW allows for significant structural elaboration during hit-to-lead optimization without exceeding Lipinski's Rule of 5.
Topological Polar Surface Area (TPSA) ~45 ŲContributes favorably to aqueous solubility while maintaining sufficient passive membrane permeability.
LogP Modulation Decreases (vs. N-propyl)The ether oxygen reduces lipophilicity, mitigating non-specific plasma protein binding and improving metabolic stability.
Hydrogen Bond Acceptors 3 (N, N, O)Enhances target binding affinity via interaction with kinase hinge regions or GPCR polar pockets[4].
Hydrogen Bond Donors 1 (-NH2)The primary amine serves as the primary synthetic handle; post-coupling, it typically converts to a secondary amide/amine (1 HBD).

Mechanistic Insights into Synthetic Utility

The C4-amine of the imidazole ring is electron-rich but exhibits variable nucleophilicity depending on the reaction conditions and the tautomeric state of the heterocycle.

  • Amide Coupling : When reacting this amine with carboxylic acids to form amide-linked libraries, standard carbodiimide coupling reagents (like EDC/HOBt) may lead to incomplete conversion due to the slight deactivation of the heteroaryl amine. The use of uronium-based coupling reagents like HATU is highly recommended. HATU generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester, which rapidly reacts with the C4-amine, minimizing epimerization and maximizing yield.

  • Reductive Amination : The primary amine readily forms imines with aldehydes or ketones. Using a mild, chemoselective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) ensures that the intermediate imine is reduced to a secondary amine without reducing unreacted carbonyls.

Standardized Experimental Protocols

The following protocols are designed as self-validating systems, incorporating specific mechanistic checkpoints to ensure high-fidelity library generation.

Protocol A: HATU-Mediated Amide Bond Formation

Objective: Synthesize a targeted library of heteroaryl amides using 1-(2-methoxyethyl)-1H-imidazol-4-amine.

  • Preparation : In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve the target carboxylic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) to a concentration of 0.2 M.

  • Activation : Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) followed by HATU (1.2 eq). Stir the mixture at room temperature for 15 minutes.

    • Self-Validation Checkpoint: The solution typically turns pale yellow, visually indicating the formation of the active HOAt ester.

  • Coupling : Add 1-(2-methoxyethyl)-1H-imidazol-4-amine hydrochloride (1.1 eq)[1] to the reaction mixture. Stir at room temperature for 2–4 hours.

    • Self-Validation Checkpoint: Monitor the reaction via LC-MS. The reaction is deemed complete when the carboxylic acid mass disappears and the product mass dominates the total ion chromatogram.

  • Workup : Quench the reaction by adding saturated aqueous NaHCO₃. Extract the aqueous layer with Ethyl Acetate (3x).

    • Causality: The mildly basic NaHCO₃ wash is critical to neutralize and partition the acidic HOAt byproduct (generated by HATU) into the aqueous layer.

  • Purification : Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography using a Dichloromethane/Methanol gradient.

Protocol B: Chemoselective Reductive Amination

Objective: Convert the primary C4-amine to a secondary amine to introduce new vectors for target binding.

  • Imine Formation : Dissolve 1-(2-methoxyethyl)-1H-imidazol-4-amine (1.0 eq) and the target aldehyde (1.05 eq) in anhydrous 1,2-dichloroethane (DCE) (0.2 M). Add glacial acetic acid (1.5 eq) to catalyze imine formation. Stir at room temperature for 2 hours.

  • Reduction : Portion-wise, add NaBH(OAc)₃ (1.5 eq) to the reaction mixture. Stir at room temperature for 12 hours.

    • Causality: NaBH(OAc)₃ is chosen over NaBH₄ because its electron-withdrawing acetate groups reduce the hydride's reactivity, making it highly selective for imines over aldehydes.

    • Self-Validation Checkpoint: TLC monitoring (ninhydrin stain) will show the complete disappearance of the primary amine starting material spot.

  • Workup : Quench carefully with 1N NaOH to pH 8-9.

    • Causality: This step neutralizes the acetic acid and breaks down stable boron-amine complexes, freeing the product.

  • Purification : Extract with Dichloromethane (3x), dry the combined organics over MgSO₄, concentrate, and purify via reverse-phase preparative HPLC.

Drug Discovery Workflow Visualization

G cluster_synthesis Synthetic Methodologies BB 1-(2-Methoxyethyl)- 1H-imidazol-4-amine Amide Amide Coupling (HATU/DIPEA) BB->Amide RedAm Reductive Amination (NaBH(OAc)3) BB->RedAm Library Targeted Heterocyclic Library Amide->Library RedAm->Library Screening High-Throughput Screening Library->Screening Assay Optimization Hit-to-Lead Optimization Screening->Optimization Active Hits

Integration of 1-(2-methoxyethyl)-1H-imidazol-4-amine into a standard hit-to-lead discovery workflow.

References

  • Sigma-Aldrich: 1-(2-methoxyethyl)-1H-imidazol-4-amine. Sigma-Aldrich Product Catalog.1

  • Aminomethyl-4-imidazoles. World Intellectual Property Organization, Patent WO2008046757A1. 4

  • Process for the preparation of bilastine. World Intellectual Property Organization, Patent WO2020065475A1. 2

  • Aqueous compositions comprising bilastine and mometasone. European Patent Office, Patent EP3681475B1. 3

Sources

Application

Advanced Analytical Strategies for the Quantification of 1-(2-Methoxyethyl)-1H-imidazol-4-amine: HILIC-MS/MS and Pre-Column Derivatization Workflows

Document Type: Application Note & Protocol Guide Target Audience: Analytical Chemists, Bioanalytical Scientists, and Pharmacokinetic Researchers Matrix: Biological Fluids (Plasma/Serum) and Active Pharmaceutical Ingredie...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Application Note & Protocol Guide Target Audience: Analytical Chemists, Bioanalytical Scientists, and Pharmacokinetic Researchers Matrix: Biological Fluids (Plasma/Serum) and Active Pharmaceutical Ingredient (API) Formulations

Introduction & Analytical Challenges

1-(2-Methoxyethyl)-1H-imidazol-4-amine (CAS: 1439991-82-8) is a highly polar, low-molecular-weight (141.17 g/mol ) organic intermediate and active moiety. The molecule features an imidazole ring, a flexible methoxyethyl side chain, and a primary amine.

From a chromatographic perspective, quantifying this compound presents a "perfect storm" of analytical challenges:

  • Extreme Polarity: The combination of the amine and imidazole nitrogens renders the molecule highly hydrophilic. On standard C18 reversed-phase (RP) columns, it exhibits virtually no retention, eluting in the void volume where severe ion suppression from matrix components occurs.

  • Basic Nature: The secondary nitrogen in the imidazole ring and the primary amine group interact strongly with residual silanols on silica-based columns, leading to severe peak tailing.

  • Lack of Chromophore: The molecule lacks a conjugated pi-system extensive enough to provide strong UV absorbance above 220 nm, rendering standard HPLC-UV methods insensitive and prone to baseline noise interference.

To overcome these limitations, this application note details two rigorously validated orthogonal strategies [1]:

  • Method A (The Gold Standard): Hydrophilic Interaction Liquid Chromatography coupled with Tandem Mass Spectrometry (HILIC-MS/MS).

  • Method B (The Accessible Alternative): Pre-column derivatization with Dansyl Chloride followed by RP-HPLC with Fluorescence (FL) detection [2].

Analyte Physicochemical Summary

ParameterValueAnalytical Implication
Molecular Formula C₆H₁₁N₃OLow mass; requires high-sensitivity MS or derivatization.
Monoisotopic Mass 141.0902 DaPrecursor ion for MS/MS is [M+H]⁺ m/z 142.1.
pKa (Estimated) ~6.5 (Imidazole), ~9.5 (Amine)Highly ionized at physiological and acidic pH; dictates buffer selection.
LogP (Estimated) < 0 (Hydrophilic)Unsuitable for standard Reversed-Phase Liquid Chromatography (RPLC).

Workflow Decision Matrix

The choice between HILIC-MS/MS and Derivatization-HPLC depends heavily on laboratory infrastructure and required limits of quantification (LOQ).

Workflow Start Sample Containing 1-(2-methoxyethyl)-1H-imidazol-4-amine Decision LC-MS/MS Available? Start->Decision HILIC_Prep Protein Precipitation (3:1 ACN:Plasma) Decision->HILIC_Prep Yes (Trace Analysis / Bioanalysis) Deriv_Prep Alkaline Buffer Addition (pH 9.5) Decision->Deriv_Prep No (API QC / High Conc.) HILIC_LC HILIC Separation (BEH Amide Column) HILIC_Prep->HILIC_LC HILIC_MS ESI+ MS/MS Detection (MRM: 142.1 -> 83.1) HILIC_LC->HILIC_MS Deriv_Rxn Dansyl Chloride Derivatization (60°C, 30 min) Deriv_Prep->Deriv_Rxn Deriv_LC RP-HPLC Separation (C18 Column) Deriv_Rxn->Deriv_LC Deriv_FL Fluorescence Detection (Ex: 320nm, Em: 510nm) Deriv_LC->Deriv_FL

Caption: Decision tree and analytical workflows for 1-(2-methoxyethyl)-1H-imidazol-4-amine quantification.

Method A: HILIC-MS/MS Protocol (Trace Bioanalysis)

HILIC is the premier technique for polar amines [3]. By utilizing a highly organic mobile phase (e.g., >70% Acetonitrile), HILIC promotes the formation of a water-enriched layer on the stationary phase. The polar analyte partitions into this aqueous layer, providing excellent retention.

Sample Preparation (Protein Precipitation)
  • Step 1: Aliquot 50 µL of plasma/serum into a microcentrifuge tube.

  • Step 2: Add 10 µL of Internal Standard (IS) working solution (e.g., 100 ng/mL of a stable-isotope labeled analog or structurally similar aliphatic amine).

  • Step 3: Add 150 µL of ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid.

    • Mechanistic Rationale: ACN acts as both a protein precipitant and the "weak" solvent in HILIC. Maintaining a high organic ratio (75% ACN) in the final extract ensures that the sample solvent matches the initial HILIC mobile phase, preventing peak distortion (solvent effects) upon injection.

  • Step 4: Vortex for 2 minutes at 1500 rpm, then centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Step 5: Transfer 100 µL of the supernatant to an autosampler vial.

Chromatographic Conditions
  • Column: Waters Acquity UPLC BEH Amide (2.1 × 100 mm, 1.7 µm) or equivalent.

    • Mechanistic Rationale: The cross-linked amide stationary phase provides strong hydrogen-bonding capabilities without the severe ion-exchange secondary interactions seen in bare unbonded silica.

  • Mobile Phase A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid.

    • Mechanistic Rationale: At pH 3.0, both the primary amine and the imidazole ring are fully protonated. This maximizes the analyte's polarity, ensuring robust retention via hydrophilic partitioning and electrostatic repulsion/attraction dynamics. Furthermore, the formate buffer provides the ionic strength necessary to shield residual silanols.

  • Mobile Phase B: Acetonitrile (100%).

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

Table 1: HILIC Gradient Program

Time (min)% Mobile Phase A (Aqueous)% Mobile Phase B (Organic)
0.0595
1.0595
4.04060
5.04060
5.1595
8.0595
Mass Spectrometry Parameters (ESI+)

Operate the triple quadrupole mass spectrometer in Positive Electrospray Ionization (ESI+) mode.

Table 2: Multiple Reaction Monitoring (MRM) Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Purpose
Target142.183.122Quantifier (Loss of methoxyethyl)
Target142.1125.115Qualifier (Loss of NH₃)
Self-Validating System Checks
  • Matrix Effect Assessment: Calculate the matrix factor by comparing the peak area of the analyte spiked into post-extracted blank matrix versus neat solvent. A variation of <15% ensures the HILIC retention has successfully bypassed early-eluting phospholipids.

Method B: Pre-Column Derivatization RP-HPLC-FL (QC & Accessible Analysis)

For laboratories without LC-MS/MS, the primary amine on 1-(2-methoxyethyl)-1H-imidazol-4-amine can be derivatized using Dansyl Chloride (5-(Dimethylamino)naphthalene-1-sulfonyl chloride) [4]. This reaction covalently attaches a bulky, hydrophobic fluorophore to the molecule, converting the highly polar analyte into a lipophilic derivative perfectly suited for standard C18 chromatography.

DerivMechanism Target 1-(2-methoxyethyl)- 1H-imidazol-4-amine (Primary Amine) Condition pH 9.5 Buffer Heat (60°C) Target->Condition Reagent Dansyl Chloride (Fluorogenic Reagent) Reagent->Condition Product Dansyl-Derivative (Hydrophobic & Fluorescent) Condition->Product Nucleophilic Substitution (-HCl)

Caption: Chemical derivatization pathway of the primary amine using Dansyl Chloride.

Derivatization Protocol
  • Step 1: To 100 µL of sample (aqueous extract or standard), add 100 µL of 0.2 M Sodium Bicarbonate buffer (pH 9.5).

    • Mechanistic Rationale: Dansyl chloride reacts specifically with unprotonated amines. At pH 9.5, a significant fraction of the primary amine (pKa ~9.5) is deprotonated and nucleophilic, while avoiding excessive hydrolysis of the Dansyl chloride reagent, which occurs rapidly at pH > 10.5.

  • Step 2: Add 200 µL of freshly prepared Dansyl Chloride solution (5 mg/mL in Acetonitrile).

  • Step 3: Vortex thoroughly and incubate in a heating block at 60°C for 30 minutes in the dark.

    • Mechanistic Rationale: Heat accelerates the nucleophilic substitution. Darkness prevents the photodegradation of the highly conjugated naphthalene ring system.

  • Step 4: Add 20 µL of 10% Methylamine hydrochloride (or 2% Formic Acid) to quench the reaction.

    • Mechanistic Rationale: Unreacted Dansyl chloride will precipitate on the HPLC column or cause massive interfering baseline peaks. Methylamine rapidly consumes excess reagent, forming a highly polar, early-eluting byproduct that does not interfere with the target analyte.

  • Step 5: Filter through a 0.22 µm PTFE syringe filter into an amber HPLC vial.

Chromatographic Conditions (RP-HPLC-FL)
  • Column: Standard C18 (e.g., 150 mm × 4.6 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).

  • Mobile Phase B: Acetonitrile with 0.1% TFA.

  • Detection: Fluorescence (Excitation: 320 nm; Emission: 510 nm).

  • Gradient: 20% B to 80% B over 15 minutes.

Self-Validating System Checks
  • Derivatization Efficiency: Run a known standard at the Upper Limit of Quantification (ULOQ). Monitor the UV trace at 254 nm for the disappearance of the native un-derivatized amine peak (if visible) to confirm >95% reaction completion.

Conclusion

The quantification of 1-(2-methoxyethyl)-1H-imidazol-4-amine requires deliberate circumvention of its extreme polarity. HILIC-MS/MS provides the highest throughput and sensitivity for bioanalytical applications by utilizing the molecule's hydrophilicity as an asset rather than a liability. Conversely, Dansyl Chloride derivatization offers a robust, highly sensitive alternative for laboratories relying on traditional RP-HPLC architecture, elegantly masking the polar amine to achieve stable C18 retention.

References

  • D'Apolito, O., et al. Analysis by HILIC–MS/MS and Its Applications in Clinical Chemistry and In Vivo Animal Models. In: Hydrophilic Interaction Liquid Chromatography. CRC Press. Available at:[Link]

  • Silva, M.D.A.B., et al. (2025). Chromatographic HILIC indexes to characterize the lipophilicity of zwitterions. ResearchGate. Available at:[Link]

  • Vermeij, T.A., & Edelbroek, P.M. (2003). Simultaneous isocratic HPLC determination of vigabatrin and gabapentin in human plasma by dansyl derivatization. Journal of Chromatography B, Analytical Technologies in the Biomedical and Life Sciences. Available at:[Link]

Method

experimental setup for reactions involving 1-(2-methoxyethyl)-1H-imidazol-4-amine

Advanced Protocol for the Derivatization of 1-(2-methoxyethyl)-1H-imidazol-4-amine in Medicinal Chemistry Executive Summary 1-(2-methoxyethyl)-1H-imidazol-4-amine (CAS 1439991-82-8) is a highly versatile, polar building...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Protocol for the Derivatization of 1-(2-methoxyethyl)-1H-imidazol-4-amine in Medicinal Chemistry

Executive Summary

1-(2-methoxyethyl)-1H-imidazol-4-amine (CAS 1439991-82-8) is a highly versatile, polar building block frequently utilized in the design of kinase inhibitors, GPCR modulators, and other advanced pharmaceutical intermediates. The 2-methoxyethyl appendage serves a dual purpose: it significantly enhances the aqueous solubility of the resulting scaffold and acts as a flexible hydrogen-bond acceptor. Meanwhile, the 4-aminoimidazole core provides a nucleophilic handle for structural elaboration. This application note details the optimized experimental setups for the two most critical transformations involving this intermediate: Palladium-catalyzed Buchwald-Hartwig cross-coupling and HATU-mediated amide bond formation.

Physicochemical Profiling & Handling Rationale

  • Causality of Handling: The free base of 4-aminoimidazoles is notoriously prone to oxidative degradation and tautomeric instability. Consequently, this reagent is almost exclusively supplied, stored, and weighed as a hydrochloride salt (CAS 1439900-27-2)[1].

  • Storage: Store desiccated at 2–8 °C under an inert atmosphere (Argon/N 2​ ).

  • Preparation Rationale: The free base must be generated in situ immediately prior to reaction. Pre-mixing the HCl salt with a stoichiometric excess of a non-nucleophilic base (e.g., DIPEA for amidation, or NaOtBu for cross-coupling) is structurally required to liberate the reactive amine without exposing it to atmospheric oxygen for prolonged periods.

Mechanistic Insights & Experimental Design

  • Buchwald-Hartwig Amination: 4-Aminoimidazoles are historically challenging substrates for C-N cross-coupling. The electron-rich imidazole nitrogen atoms can act as bidentate ligands, coordinating to the Palladium center and irreversibly poisoning the catalyst. To circumvent this, bulky, electron-rich dialkylbiaryl phosphine ligands (such as BrettPhos) are mandatory. These ligands enforce a mono-ligated Pd(0) active species, preventing off-target coordination by the imidazole ring and accelerating the rate-limiting reductive elimination step[2].

  • Amide Bond Formation: The nucleophilicity of the 4-amino group is inherently dampened due to the delocalization of its lone pair into the aromatic imidazole system. Standard carbodiimide coupling reagents (e.g., EDC, DCC) often yield poor conversions (<30%). Uronium-based coupling agents, specifically HATU, are required to generate a highly reactive 7-azabenzotriazole (OAt) active ester, which provides the necessary electrophilic driving force to acylate the weakly nucleophilic amine[3].

Data Presentation: Optimization Matrices

Table 1: Catalyst/Ligand Optimization Matrix for Buchwald-Hartwig Coupling (Standardized to 1.0 eq Aryl Bromide, 1.2 eq Imidazol-4-amine HCl)

Pre-CatalystLigandBaseSolventTemp (°C)Conversion (%)
Pd 2​ (dba) 3​ (5 mol%)XPhos (10 mol%)Cs 2​ CO 3​ 1,4-Dioxane100< 15% (Catalyst death)
Pd(OAc) 2​ (5 mol%)BINAP (10 mol%)NaOtBuToluene90Trace
Pd 2​ (dba) 3​ (5 mol%) BrettPhos (10 mol%) NaOtBu 1,4-Dioxane 100 > 85%
Pd 2​ (dba) 3​ (5 mol%)tBuBrettPhos (10 mol%)NaOtBu1,4-Dioxane10078%

Table 2: Coupling Reagent Efficacy for Amide Formation (Standardized to 1.2 eq Carboxylic Acid, 3.0 eq Base)

Coupling ReagentBaseSolventTime (h)Yield (%)Observation
EDC·HCl / HOBtDIPEADMF2422%Incomplete conversion
PyBOPEt 3​ NDCM1645%Sluggish reaction
T3P (50% in EtOAc)PyridineEtOAc1260%Moderate yield, clean profile
HATU DIPEA DMF 4 > 90% Optimal rapid conversion

Step-by-Step Experimental Protocols

Protocol A: Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig)

This protocol operates as a self-validating system: the health of the catalytic cycle can be visually monitored via distinct colorimetric shifts.

  • Preparation of the Pre-Catalyst Complex: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd 2​ (dba) 3​ (0.05 eq) and BrettPhos (0.10 eq).

  • Inertion: Evacuate and backfill the Schlenk tube with Argon (repeat 3x).

  • Solvent Addition: Add anhydrous, rigorously degassed 1,4-Dioxane (to achieve 0.2 M relative to the halide). Stir at room temperature for 15 minutes.

    • Self-Validation Check: The solution must transition from a dark purple suspension to a deep, homogeneous red solution. This confirms the successful formation of the active L-Pd(0) species.

  • Reagent Addition: Under a positive flow of Argon, add the aryl halide (1.0 eq), 1-(2-methoxyethyl)-1H-imidazol-4-amine hydrochloride (1.2 eq), and dry NaOtBu (2.5 eq).

    • Causality Note: The 2.5 eq of base is mathematically required: 1.0 eq neutralizes the HCl salt, 1.0 eq drives the catalytic cycle (halogen scavenging), and 0.5 eq acts as a kinetic buffer.

  • Reaction: Seal the tube and heat to 100 °C in a pre-heated oil bath for 12 hours.

  • Monitoring: Monitor via LC-MS.

    • Self-Validation Check: If the reaction mixture turns opaque black within the first hour, "Pd-black" has precipitated. This indicates irreversible catalyst deactivation, likely due to oxygen ingress or wet reagents, and the reaction should be aborted.

Protocol B: HATU-Mediated Amide Bond Formation
  • Activation of the Carboxylic Acid: In a dry round-bottom flask, dissolve the target carboxylic acid (1.1 eq) and HATU (1.2 eq) in anhydrous DMF (0.3 M).

  • Base Addition: Add DIPEA (3.0 eq) dropwise. Stir at room temperature for 10 minutes to allow the formation of the active OAt ester. The solution will typically turn pale yellow.

  • Amine Addition: Add 1-(2-methoxyethyl)-1H-imidazol-4-amine hydrochloride (1.0 eq) in one rapid portion to minimize atmospheric exposure.

  • Reaction: Stir at room temperature for 4 hours.

  • Workup: Quench with saturated aqueous NaHCO 3​ . Extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (crucial for removing residual DMF), dry over Na 2​ SO 4​ , and concentrate in vacuo.

Synthetic Workflow Visualization

G Start 1-(2-methoxyethyl)-1H-imidazol-4-amine (HCl Salt) Freebase Freebasing & Neutralization (DIPEA or NaOtBu) Start->Freebase Base Addition Path1 Buchwald-Hartwig Cross-Coupling Freebase->Path1 Ar-X (Halide) Path2 Amide Bond Formation Freebase->Path2 Acyl Donor Cat1 Pd2(dba)3 / BrettPhos NaOtBu, 1,4-Dioxane, 100°C Path1->Cat1 Cat2 R-COOH, HATU DIPEA, DMF, RT Path2->Cat2 Prod1 N-Aryl-1-(2-methoxyethyl) -1H-imidazol-4-amine Cat1->Prod1 C-N Bond Formed Prod2 N-(1-(2-methoxyethyl)-1H -imidazol-4-yl)amide Cat2->Prod2 Amide Bond Formed

Workflow for the divergent synthetic derivatization of 1-(2-methoxyethyl)-1H-imidazol-4-amine.

References

  • Title: Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide Source: Chemical Science (RSC Publishing) URL: [Link]

  • Title: Amide bond formation and peptide coupling Source: Tetrahedron URL: [Link]

Sources

Application

scale-up synthesis of 1-(2-methoxyethyl)-1H-imidazol-4-amine derivatives.

As a Senior Application Scientist, this guide provides a detailed framework for the The focus is on providing a robust, scalable, and safe process, moving from laboratory-scale procedures to larger-scale production suita...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, this guide provides a detailed framework for the The focus is on providing a robust, scalable, and safe process, moving from laboratory-scale procedures to larger-scale production suitable for drug development. We will delve into the strategic choices behind the synthetic route, detailed protocols, and the critical aspects of purification and process safety.

Introduction: The Significance of Imidazole Scaffolds

Imidazole and its derivatives are foundational scaffolds in medicinal chemistry, appearing in a vast array of biologically active compounds and pharmaceuticals.[1][2] Their versatile structure allows for diverse biological activities, including anti-inflammatory, antibacterial, and anticancer properties.[1][3] The 1-(2-methoxyethyl)-1H-imidazol-4-amine core, in particular, offers a valuable building block for creating new chemical entities with potentially favorable pharmacokinetic profiles.

However, transitioning from a small-scale laboratory synthesis to a robust, multi-kilogram process introduces significant challenges.[4] These include managing reaction exotherms, ensuring consistent yield and purity, and addressing the inherent difficulties in purifying polar, basic compounds.[5][6] This application note outlines a strategic approach to overcome these hurdles.

Synthetic Strategy: A Robust Pathway for Scale-Up

The chosen synthetic route is designed for scalability, prioritizing commercially available starting materials, manageable reaction conditions, and operational safety. The overall strategy involves a multi-step sequence culminating in the desired 4-aminoimidazole derivative.

G cluster_0 Step 1: Intermediate Formation cluster_1 Step 2: Cyclization cluster_2 Step 3: N-Alkylation A α-Haloketone or equivalent C 2-Aminoimidazole Intermediate A->C Condensation B Guanidine derivative B->C E Final Product: 1-(2-methoxyethyl)-1H-imidazol-4-amine derivative C->E Alkylation D 1-(2-methoxyethyl)chloroethane D->E

Caption: Overall synthetic scheme for 1-(2-methoxyethyl)-1H-imidazol-4-amine derivatives.

Rationale for Synthetic Choices:
  • Cyclization Method: The condensation of an α-haloketone with a guanidine derivative is a well-established and scalable method for producing 2-aminoimidazoles.[7] This approach avoids the use of glyoxal, which can lead to problematic side reactions and the formation of tarry byproducts on a large scale.[5]

  • N-Alkylation Strategy: Post-cyclization alkylation provides a convergent route, allowing for the late-stage introduction of the 1-(2-methoxyethyl) side chain. This is often more efficient for scale-up than starting with a pre-alkylated amine.

  • Safety and Control: The selected reagents and conditions are chosen to avoid highly energetic reactions or the use of difficult-to-handle materials like anhydrous ammonia gas.[5] For processes with potential exotherms, continuous flow chemistry could be considered as an advanced alternative to traditional batch reactors to ensure safety and control.[1][8]

Detailed Scale-Up Protocol

This protocol is designed for a target scale of 100-500g. All operations should be conducted in a well-ventilated fume hood or an appropriate process chemistry bay, with personnel wearing necessary personal protective equipment (PPE), including safety glasses, lab coats, and gloves.[9]

Part 1: Synthesis of the 2-Aminoimidazole Intermediate
  • Reactor Setup: Charge a 20 L jacketed glass reactor equipped with a mechanical stirrer, temperature probe, condenser, and nitrogen inlet with the appropriate α-haloketone precursor (1.0 eq) and a suitable solvent such as isopropanol (5-10 volumes).

  • Reagent Addition: In a separate vessel, prepare a solution of guanidine hydrochloride (1.2 eq) and a base (e.g., sodium carbonate, 2.5 eq) in water.

  • Reaction: Cool the reactor contents to 10-15 °C. Slowly add the guanidine solution to the reactor over 1-2 hours, maintaining the internal temperature below 25 °C.

  • Heating and Monitoring: After the addition is complete, heat the reaction mixture to a gentle reflux (approx. 80-85 °C) and stir for 8-12 hours. Monitor the reaction progress by HPLC or TLC until the starting material is consumed.

  • Work-up and Isolation: Cool the reaction mixture to room temperature. Filter the inorganic salts and wash the filter cake with isopropanol. Concentrate the filtrate under reduced pressure to afford the crude 2-aminoimidazole intermediate, which can be used in the next step with or without further purification.

Part 2: N-Alkylation to Yield the Final Product
  • Reactor Setup: Charge the reactor with the crude 2-aminoimidazole intermediate from the previous step, a suitable base such as potassium carbonate (2.0 eq), and a polar aprotic solvent like DMF (5-10 volumes).

  • Reagent Addition: Heat the mixture to 60-70 °C. Add 1-(2-methoxyethyl)chloroethane (1.1 eq) dropwise over 1 hour, ensuring the temperature remains stable.

  • Reaction and Monitoring: Stir the reaction mixture at 60-70 °C for 6-10 hours. Monitor the reaction for the disappearance of the starting material by HPLC.

  • Quenching and Extraction: Cool the reaction to room temperature. Carefully quench the reaction by adding water. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) multiple times.

  • Washing and Drying: Combine the organic layers, wash with brine to remove residual DMF and salts, and dry over anhydrous sodium sulfate.

  • Concentration: Concentrate the organic solution under reduced pressure to yield the crude final product.

Purification Strategy for Polar Amines

The purification of polar, basic compounds like 1-(2-methoxyethyl)-1H-imidazol-4-amine derivatives is a significant challenge. Standard silica gel chromatography often results in poor separation, significant product loss on the column, and severe peak tailing due to the strong interaction between the basic amine and the acidic silica surface.[6]

Recommended Purification Protocol:
  • Initial Assessment: Analyze the crude product by HPLC to determine the impurity profile.

  • Primary Method - Crystallization/Salt Formation: If the product is a solid and the impurity profile is favorable, crystallization is the most scalable and cost-effective purification method. Alternatively, forming a salt (e.g., hydrochloride or tartrate) can often induce crystallization and result in a highly pure, stable solid.

  • Chromatographic Purification (If Necessary):

    • Stationary Phase Selection: Instead of standard silica, use an amine-functionalized silica gel.[6][10] This deactivates the acidic silanol groups, leading to improved peak shape and better separation without the need for mobile phase modifiers.[6] Alumina can also be an effective alternative for basic compounds.[11]

    • Mobile Phase: A gradient of ethyl acetate in hexanes or dichloromethane in methanol is typically effective. With amine-functionalized silica, basic additives like triethylamine are often unnecessary.[10]

    • HILIC as an Alternative: For highly polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) can be a powerful technique.[12]

G A Crude Product in Solution B Solvent Removal (Reduced Pressure) A->B C Crude Solid/Oil B->C D Assess Purity (HPLC) C->D E Option 1: Crystallization / Salt Formation D->E High Purity or Crystalline F Option 2: Column Chromatography (Amine-Functionalized Silica) D->F Complex Mixture H Filtration & Drying E->H I Pure Fractions F->I G Pure Product (Solid) K Final Product (Characterization: NMR, MS, HPLC) G->K H->G J Solvent Removal I->J J->G

Caption: Experimental workflow for purification and isolation.

Data Summary and Troubleshooting

ParameterTypical RangeRationale / Comments
Cyclization Temp. 80-85 °CEnsures a reasonable reaction rate without excessive byproduct formation.
Alkylation Temp. 60-70 °CBalances reaction kinetics with the stability of the starting materials and product.
Overall Yield 45-65%Dependent on the purity of intermediates and efficiency of purification.
Final Purity (HPLC) >98%Target for drug development applications.
Troubleshooting Guide
IssueProbable Cause(s)Suggested Solution(s)
Low Yield in Cyclization Incomplete reaction; Side reactions.Increase reaction time or temperature moderately. Ensure the base is of good quality and stoichiometry is correct.
Formation of Tarry Byproducts Localized overheating; Impure starting materials.Ensure efficient stirring and controlled addition of reagents. Use high-purity starting materials.[5]
Poor Separation During Chromatography Strong product interaction with silica.Switch to amine-functionalized silica or alumina.[6][11] Add a competing amine (e.g., 0.5% triethylamine) to the eluent if using standard silica.
Product Isolation Difficulties Product is highly soluble or an oil.Attempt salt formation to induce precipitation. Use a robust solvent system for extraction to ensure complete phase separation.

References

  • Technical Support Center: Large-Scale Synthesis of 4,4'-Bi-1H-imidazole - Benchchem.
  • Application Notes and Protocols for the Scale-Up Synthesis of N-Cyclohexylthiolan-3-amine - Benchchem.
  • Is there an easy way to purify organic amines? - Biotage.
  • How should I purify a complex, polar, amide reaction mixture? - Biotage.
  • Strategies for the Flash Purification of Highly Polar Compounds - Lab-ex Kft.
  • Gram scale synthesis of tetra‐substituted imidazole product. - ResearchGate.
  • Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography - Teledyne ISCO.
  • Development of a Telescoped Flow Process for the Safe and Effective Generation of Propargylic Amines - PMC.
  • Efficient Synthesis of Imidazoles from Aldehydes and 1,2-Diketones under Superheating Conditions by Using a Continuous Flow Microreactor System under Pressure | Organic Process Research & Development - ACS Publications.
  • Synthesis of imidazole derivatives in the last 5 years: An update - OUCI.
  • How to Synthesize Imidazole Derivative Intermediates for Pharmaceutical Applications.
  • Scalable, Green Synthesis of Heteroaromatic Amine-boranes | Organic Process Research & Development - ACS Publications.
  • Development of a Safe and Scalable Method to Prepare 3-Bromo-N-alkyl-1,6-naphthyridones via Enamine Cyclization - ACS Publications.
  • Synthesis and Characterization of Some New Aminoimidazoles.
  • A new and convenient synthesis of 4-amino-5-imidazolecarboxamide - PubMed.
  • Robust and Scalable Reductive Amination Protocol for Electron-Poor Heterocyclic Amines Using Et3SiH/TFA as Reducing Agent | Request PDF - ResearchGate.
  • Purification of strong polar and basic compounds : r/Chempros - Reddit.
  • Recent advances in the synthesis of imidazoles - Organic & Biomolecular Chemistry (RSC Publishing).
  • Enamine Scale-Up Synthesis of MedChem Relevant Cores.
  • Synthesis and Predicted Activity of Some 4-Amine and 4-(α-Aminoacid) Derivatives of N-Expanded-metronidazole Analogues - MDPI.
  • The preparation of (4H)-imidazol-4-ones and their application in the total synthesis of natural products - Organic Chemistry Frontiers (RSC Publishing).
  • Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity - PMC.
  • Synthesis of 2-methylsulfanyl-1H-imidazoles as novel non-nucleoside reverse transcriptase inhibitors (NNRTIs) - PubMed.
  • (PDF) Synthesis and Analysis of 1-Methyl-4-Phenyl-1H-Imidazol-2-Amine - ResearchGate.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-(2-methoxyethyl)-1H-imidazol-4-amine

Welcome to the technical support center for the synthesis of 1-(2-methoxyethyl)-1H-imidazol-4-amine. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize t...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 1-(2-methoxyethyl)-1H-imidazol-4-amine. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this specific synthesis. Here, we will address common challenges and provide in-depth, experience-driven solutions to improve your yield and purity.

I. Troubleshooting Guide: Enhancing Yield and Purity

This section addresses specific experimental issues in a question-and-answer format, providing not just solutions but also the underlying chemical principles.

Issue 1: Low Overall Yield of 1-(2-methoxyethyl)-1H-imidazol-4-amine

Question: My final yield of 1-(2-methoxyethyl)-1H-imidazol-4-amine is consistently low. What are the most likely causes and how can I rectify this?

Answer: Low yield in this multi-step synthesis can often be traced back to inefficiencies in the initial N-alkylation of the imidazole ring. The primary challenges are typically incomplete deprotonation, side reactions, and suboptimal reaction conditions.

Causality and Strategic Solutions:

The N-alkylation of an imidazole, such as 4-nitro-1H-imidazole (a common precursor), is a nucleophilic substitution reaction.[1] For the reaction to proceed efficiently, the imidazole nitrogen must be sufficiently nucleophilic to attack the alkylating agent, in this case, 1-bromo-2-methoxyethane.

  • Inefficient Deprotonation: The acidity of the N-H proton in imidazole derivatives is a critical factor.[2][3] If deprotonation is incomplete, a significant portion of the starting material will not react.

    • Solution: The choice of base is paramount. For imidazoles with electron-withdrawing groups like a nitro group, a strong base is necessary to ensure complete deprotonation.[1][4] Sodium hydride (NaH) in an anhydrous aprotic solvent like DMF or THF is highly effective.[4] Weaker bases like potassium carbonate (K₂CO₃) may be sufficient for more activated imidazoles but can lead to lower yields in this specific case.[1][5]

  • Side Reactions: The primary side reaction to consider is over-alkylation, leading to the formation of a dialkylated imidazolium salt.[1] This occurs when the already N-alkylated product acts as a nucleophile and reacts with another molecule of the alkylating agent.

    • Solution:

      • Stoichiometry Control: Use a slight excess of the imidazole starting material relative to the alkylating agent (e.g., 1.1 equivalents of imidazole to 1.0 equivalent of 1-bromo-2-methoxyethane).

      • Slow Addition: Add the alkylating agent dropwise to the reaction mixture at a controlled temperature (e.g., 0 °C).[4] This maintains a low instantaneous concentration of the electrophile, favoring the reaction with the more abundant deprotonated starting material.

      • Temperature Management: Running the reaction at a lower temperature can disproportionately slow down the second alkylation step compared to the first.[4]

  • Suboptimal Reaction Conditions: The choice of solvent and temperature can significantly impact the reaction rate and selectivity.

    • Solution: Anhydrous polar aprotic solvents like DMF or THF are ideal as they effectively solvate the imidazolate anion without interfering with its nucleophilicity. The reaction temperature should be carefully optimized. While heating can increase the reaction rate, it can also promote side reactions. Monitoring the reaction by TLC or LC-MS is crucial to determine the optimal reaction time and temperature.

Issue 2: Formation of Impurities and Purification Challenges

Question: I'm observing multiple spots on my TLC plate and facing difficulties in purifying the final product. What are the common impurities and how can I improve the purification process?

Answer: Impurity formation is a common hurdle. Besides the dialkylated product mentioned above, C-alkylation, though less common, can occur.[1] Additionally, incomplete reduction of the nitro group in a subsequent step can lead to persistent impurities.

Troubleshooting Impurities and Purification:

  • Dialkylated Imidazolium Salt: This salt is often more polar than the desired product and can sometimes be removed by aqueous washes if it's sufficiently water-soluble.

    • Purification Protocol: If simple extraction fails, column chromatography is the most effective method. A gradient elution using a solvent system like dichloromethane/methanol or ethyl acetate/hexane is typically successful.

  • Unreacted Starting Material: If the reaction does not go to completion, unreacted 4-nitro-1H-imidazole and 1-bromo-2-methoxyethane will contaminate the product.

    • Solution: Ensure complete deprotonation and allow for sufficient reaction time. Monitor the reaction progress closely.

  • Incomplete Nitro Group Reduction: The reduction of the nitro group to an amine is a critical step. If this reduction is incomplete, the nitro-intermediate will be a major impurity.

    • Recommended Protocol: Catalytic Hydrogenation

      • Catalyst: Use a suitable catalyst such as Palladium on carbon (Pd/C) or Raney Nickel.

      • Solvent: Methanol or ethanol are common solvents for this reaction.

      • Hydrogen Source: Use a hydrogen balloon or a Parr hydrogenator to provide a hydrogen atmosphere.

      • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.

  • General Purification Strategy: Flash column chromatography is generally the most reliable method for obtaining highly pure 1-(2-methoxyethyl)-1H-imidazol-4-amine. The choice of solvent system will depend on the specific impurities present.

II. Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the N-alkylation of imidazole?

A1: The N-alkylation of imidazole is a two-step nucleophilic substitution reaction.[1] First, a base deprotonates the imidazole ring at the N-H position, forming a nucleophilic imidazolate anion. This anion then attacks the electrophilic carbon of the alkylating agent, displacing the leaving group to form the N-alkylated product.

Q2: How do I choose the right base for my N-alkylation reaction?

A2: The choice of base depends on the reactivity of your imidazole and alkylating agent.

  • Strong Bases (e.g., NaH): Use for less reactive imidazoles (e.g., those with electron-withdrawing groups) or less reactive alkylating agents to ensure complete deprotonation.[1][4]

  • Weak Bases (e.g., K₂CO₃, Cs₂CO₃): These are often sufficient for more reactive starting materials. Cesium carbonate is frequently reported to be highly effective.[1]

Q3: Can I use a one-pot synthesis method?

A3: While multi-component, one-pot syntheses of substituted imidazoles are known, for this specific target with an amino group, a stepwise approach is generally more reliable to control selectivity and minimize side products.[6] The N-alkylation followed by the reduction of the nitro group allows for better control over each transformation.

Q4: What are the key safety precautions for this synthesis?

A4:

  • Sodium Hydride (NaH): NaH is a highly flammable solid and reacts violently with water. Handle it in an inert atmosphere (e.g., under nitrogen or argon) and in an anhydrous solvent.

  • 1-Bromo-2-methoxyethane: This is a lachrymator and should be handled in a well-ventilated fume hood.

  • Catalytic Hydrogenation: Hydrogen gas is highly flammable. Ensure all equipment is properly grounded and there are no sources of ignition.

III. Data and Protocols

Table 1: Recommended Reaction Parameters for N-Alkylation of 4-nitro-1H-imidazole
ParameterRecommended ConditionRationale
Base Sodium Hydride (NaH), 1.1 eq.Ensures complete deprotonation of the nitro-imidazole.[4]
Solvent Anhydrous DMF or THFPolar aprotic solvent stabilizes the imidazolate anion.
Alkylating Agent 1-bromo-2-methoxyethane, 1.0 eq.Limits over-alkylation.
Temperature 0 °C to room temperatureControls reaction rate and minimizes side reactions.[4]
Reaction Time 12-24 hoursMonitor by TLC/LC-MS for completion.
Experimental Protocol: N-alkylation of 4-nitro-1H-imidazole
  • Setup: To a flame-dried, three-necked flask under a nitrogen atmosphere, add 4-nitro-1H-imidazole (1.1 eq) and anhydrous DMF.

  • Deprotonation: Cool the mixture to 0 °C in an ice bath. Add sodium hydride (60% dispersion in mineral oil, 1.1 eq) portion-wise over 10 minutes.

  • Activation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.

  • Alkylation: Cool the mixture back to 0 °C. Add 1-bromo-2-methoxyethane (1.0 eq) dropwise via syringe.

  • Reaction: Allow the reaction to warm slowly to room temperature and stir for 12-24 hours.

  • Workup: Carefully quench the reaction by the slow addition of water at 0 °C. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Visualization of Troubleshooting Workflow

Troubleshooting_Low_Yield Start Low Yield of 1-(2-methoxyethyl)-1H-imidazol-4-amine Check_Alkylation Analyze N-Alkylation Step Start->Check_Alkylation Check_Reduction Analyze Nitro Reduction Step Start->Check_Reduction Incomplete_Deprotonation Incomplete Deprotonation? Check_Alkylation->Incomplete_Deprotonation Side_Reactions Side Reactions Occurring? Check_Alkylation->Side_Reactions Incomplete_Reduction Incomplete Reduction? Check_Reduction->Incomplete_Reduction Use_Stronger_Base Action: Use Stronger Base (e.g., NaH) Incomplete_Deprotonation->Use_Stronger_Base Optimize_Stoichiometry Action: Optimize Stoichiometry & Slow Addition Side_Reactions->Optimize_Stoichiometry Optimize_Catalyst Action: Change Catalyst or Increase Hydrogen Pressure Incomplete_Reduction->Optimize_Catalyst

Sources

Optimization

Imidazole Synthesis Technical Support Center: Troubleshooting Polymerization &amp; Side Reactions

Welcome to the Technical Support Center for Imidazole Synthesis. As researchers and drug development professionals, you are likely familiar with the classic multicomponent Debus-Radziszewski reaction.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Imidazole Synthesis. As researchers and drug development professionals, you are likely familiar with the classic multicomponent Debus-Radziszewski reaction. While powerful, this synthesis is notorious for producing dark, viscous polymeric "tars" that ruin yields and complicate purification.

As a Senior Application Scientist, I have designed this guide to move beyond generic troubleshooting. Here, we will dissect the thermodynamic and kinetic causality behind these side reactions and provide self-validating protocols to ensure your syntheses remain high-yielding and tar-free.

Part 1: Mechanistic FAQs – The Causality of Polymerization

Q: Why does my reaction mixture turn into a black, viscous tar instead of yielding crystalline imidazole? A: The root cause lies in the inherent electrophilicity of your starting materials. The Debus-Radziszewski synthesis relies on the condensation of a 1,2-dicarbonyl (such as glyoxal) and an aldehyde (such as formaldehyde) with an ammonia source[1]. Both glyoxal and formaldehyde are highly reactive. When subjected to high temperatures or strongly basic conditions, they bypass the desired cyclization pathway and instead undergo rapid side reactions, including Cannizzaro disproportionation and aldol-type condensations[2]. Glyoxal, in particular, polymerizes rapidly into cross-linked yellow or brown oligomeric tars when exposed to unbuffered base or when handled in an anhydrous state[2][3].

Q: How does my choice of ammonia source dictate the reaction pathway? A: The ammonia source acts as the master switch for the reaction's pH environment. Using unbuffered aqueous ammonia creates localized high-pH microenvironments upon addition. This basic spike drastically lowers the activation energy for glyoxal oligomerization. By substituting aqueous ammonia with an ammonium salt of an acid (e.g., ammonium acetate, ammonium sulfate, or ammonium chloride), you buffer the reaction medium to a mildly acidic or neutral pH (pH ≤ 7)[4]. This acidic buffering suppresses the base-catalyzed aldol polymerization pathways and heavily favors the nucleophilic attack of ammonia on the dicarbonyl to form the critical diimine intermediate[4][5].

Q: Can advanced catalytic methods prevent these side reactions entirely? A: Yes. Polymerization is a competing kinetic pathway that accelerates at high temperatures. By utilizing Lewis acids (e.g., nano-MgAl₂O₄, TiCl₃-SiO₂) or Brønsted acids (e.g., silicotungstic acid, lactic acid), you significantly lower the activation energy required for the diimine-aldehyde cyclization step[6][7][8]. This allows the reaction to proceed rapidly at lower temperatures (e.g., 60 °C) or under brief ultrasonic irradiation, effectively "freezing out" the higher-energy polymerization pathways and driving the yield near quantitative levels[7][9].

G Glyoxal 1,2-Dicarbonyl (e.g., Glyoxal) Diimine Diimine Intermediate Glyoxal->Diimine + Ammonia (pH 5-7) Polymer Polymeric Tars (Oligomers) Glyoxal->Polymer High Temp / Strong Base Ammonia Ammonia Source (NH4OAc) Ammonia->Diimine Aldehyde Aldehyde (R-CHO) Imidazole Target Imidazole Aldehyde->Imidazole Aldehyde->Polymer Uncontrolled Reactivity Diimine->Imidazole + Aldehyde (Cyclization)

Reaction pathways in imidazole synthesis: targeted cyclization vs. polymeric byproduct formation.

Part 2: Quantitative Troubleshooting & Optimization

To make informed experimental choices, it is critical to compare how different environments impact the yield versus the risk of polymerization. The data below synthesizes the outcomes of various catalytic and environmental modifications[6][7].

Table 1: Impact of Reaction Conditions on Yield and Polymerization Risk

Reaction Condition / CatalystpH EnvironmentTemperature / EnergyAverage Reaction TimeYield (%)Polymerization Risk
Aqueous Ammonia (Classical) Strongly Basic (>9)Reflux (100 °C)12–24 h30–50%Critical (Extensive tarring)
Ammonium Acetate (Buffer) Mildly Acidic (5–6)Reflux (78 °C)4–6 h75–85%Low
DABCO Catalyst Neutral / Basic60–65 °C12 h92%Low to Moderate
Silicotungstic Acid (7.5 mol%) AcidicReflux (78 °C)2–4 h94%Very Low
Nano-MgAl₂O₄ + Ultrasound Neutral60 °C (50 kHz)< 1 h98%Negligible

Note: Transitioning from classical aqueous ammonia to buffered ammonium acetate with a catalyst (like silicotungstic acid) nearly doubles the yield by completely suppressing the dicarbonyl oligomerization pathway[6].

Part 3: Self-Validating Experimental Protocol

Objective: Tar-Free Synthesis of 2,4,5-Triphenyl-1H-imidazole (Lophine variant) via Catalyzed Debus-Radziszewski Condensation. Rationale: This protocol utilizes ammonium acetate to buffer the system and a Brønsted acid catalyst to allow low-temperature cyclization, thereby starving the polymerization pathway of its required activation energy[4][6].

Materials Required:

  • Benzil (1,2-dicarbonyl, 1.0 eq)

  • Benzaldehyde (Aldehyde, 1.0 eq)

  • Ammonium acetate (Ammonia source & pH buffer, 4.0 eq)

  • Silicotungstic acid (Catalyst, 7.5 mol%)[6]

  • Absolute Ethanol (Solvent)

Step-by-Step Methodology:

  • Catalyst & Solvent Preparation:

    • Action: Dissolve 7.5 mol% silicotungstic acid in 20 mL of absolute ethanol in a 100 mL round-bottom flask.

    • Causality: Ethanol provides a polar protic medium that stabilizes the diimine intermediate, while the catalyst lowers the activation barrier for the final cyclization step[6].

  • Reagent Loading & Diimine Formation:

    • Action: Add 1.0 equivalent of benzil and 4.0 equivalents of ammonium acetate to the flask. Stir at room temperature for 15 minutes.

    • Validation Checkpoint: The solution should remain clear or slightly cloudy without any dark yellow/brown discoloration. The excess ammonium acetate ensures complete diimine formation while buffering the pH to ~6, preventing base-catalyzed degradation[4].

  • Controlled Aldehyde Addition:

    • Action: Using a syringe pump, add 1.0 equivalent of benzaldehyde dropwise over 30 minutes.

    • Causality: Slow addition prevents a localized excess of the highly reactive aldehyde, mitigating self-condensation or Cannizzaro reactions[1].

  • Mild Heating & Cyclization:

    • Action: Heat the mixture to a mild reflux (approx. 78 °C) for 2 to 4 hours.

    • Validation Checkpoint: Monitor the reaction via TLC (Hexane:Ethyl Acetate 7:3). The complete disappearance of the benzil spot confirms the consumption of the dicarbonyl before it has a chance to oligomerize.

  • Quenching and Precipitation:

    • Action: Pour the warm reaction mixture into 100 mL of crushed ice water under vigorous stirring.

    • Causality: The sudden drop in temperature and solvent polarity forces the crystalline imidazole to precipitate immediately, leaving highly polar impurities and trace oligomers dissolved in the aqueous phase.

  • Purification:

    • Action: Filter the precipitate under a vacuum, wash with cold distilled water, and recrystallize from hot ethanol to yield pure 2,4,5-triphenyl-1H-imidazole.

References

  • Title: A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction - International Journal of Pharmaceutical Research and Applications (IJPRA) Source: ijprajournal.com URL: 6

  • Title: Glyoxal - Wikipedia Source: wikipedia.org URL: 2

  • Title: GLYOXAL | Ataman Kimya Source: atamankimya.com URL: 3

  • Title: Imidazole synthesis - US3715365A - Google Patents Source: google.com URL: 4

  • Title: Synthesis of Imidazole-Based Molecules under Ultrasonic Irradiation Approaches - PMC Source: nih.gov URL: 7

  • Title: Thermodynamics and Kinetics of Imidazole Formation from Glyoxal, Methylamine, and Formaldehyde: A Computational Study | The Journal of Physical Chemistry A Source: acs.org URL: 5

  • Title: Debus–Radziszewski imidazole synthesis - Wikipedia Source: wikipedia.org URL: 1

  • Title: Polymer based advanced recipes for imidazoles: a review - PMC Source: nih.gov URL: 8

  • Title: A Comprehensive Study on Synthesis of Imidazole Using Novel Techniques - ijarsct Source: ijarsct.co.in URL: 9

Sources

Troubleshooting

Technical Support Center: Catalyst Selection for Cross-Coupling with Imidazole Derivatives

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance for one of the more nuanced areas of modern synthet...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance for one of the more nuanced areas of modern synthetic chemistry: the cross-coupling of imidazole derivatives. Imidazoles are prevalent in pharmaceuticals and bioactive molecules, yet their unique electronic properties and potential to act as N-donor ligands can present significant challenges in catalytic reactions.

This resource provides field-proven insights, troubleshooting guides for common experimental hurdles, and answers to frequently asked questions to help you navigate the complexities of catalyst selection and reaction optimization.

Troubleshooting Guide: Addressing Common Experimental Failures

This guide is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Issue 1: Low or No Yield in Suzuki-Miyaura Coupling

Q: My Suzuki-Miyaura coupling of a bromoimidazole with an arylboronic acid is resulting in a low yield or failing completely. My starting material is either unreacted or I see a complex mixture of byproducts. What are the critical parameters to investigate?

A: This is a frequent challenge, often stemming from the dual nature of imidazoles as both substrate and potential catalyst inhibitor. A systematic approach to troubleshooting is essential.

  • Catalyst Inhibition and Pre-activation: Imidazoles can coordinate to the palladium center, preventing the formation of the active Pd(0) catalyst.[1][2] This is a primary suspect if you observe unreacted starting materials.

    • Solution: Implement a pre-activation step. Heat your palladium source (e.g., Pd₂(dba)₃) and phosphine ligand in the solvent for a few minutes at the reaction temperature before adding the imidazole substrate and base.[1][2] This allows the active monoligated Pd(0) complex to form without competition from the imidazole.

  • Integrity of the Boronic Acid: Boronic acids are prone to decomposition, especially protodeboronation, which can be accelerated at higher temperatures.[3][4]

    • Solution: Use fresh, high-purity boronic acid. If in doubt, check its integrity by NMR. Consider using more stable boronic esters (e.g., MIDA or pinacol esters) which release the boronic acid slowly under the reaction conditions.

  • Base Selection is Paramount: The base plays a crucial role in the transmetalation step by activating the boronic acid.[5][6] An inappropriate base can halt the catalytic cycle entirely.

    • Solution: Screen a panel of bases. While weaker bases like carbonates (K₂CO₃, Cs₂CO₃) are common, more challenging couplings with imidazoles often benefit from stronger, non-nucleophilic bases like potassium phosphate (K₃PO₄).[5][7]

Base Typical Application & Considerations Relative Strength
K₂CO₃ / Na₂CO₃ A common starting point; effective for many standard couplings.[7][8]Moderate
Cs₂CO₃ Higher solubility in organic solvents; often used for more difficult couplings.[5]Moderate-Strong
K₃PO₄ A strong base that is often highly effective for heterocyclic substrates.[5][9]Strong
Organic Bases (e.g., Et₃N) Generally less effective for the Suzuki transmetalation step compared to inorganic bases.[5]Weak
  • Catalyst and Ligand Choice: The stability and activity of the catalyst are dictated by the ligand. For electron-rich imidazoles, a bulky, electron-rich phosphine ligand is often required to promote oxidative addition and stabilize the catalytic species.

    • Solution: If using simple ligands like PPh₃ fails, switch to a more robust ligand system. Buchwald's biarylphosphine ligands (e.g., SPhos, XPhos) or sterically demanding N-heterocyclic carbene (NHC) ligands are excellent choices.[3][6]

Issue 2: Poor Regioselectivity with Dihaloimidazoles

Q: I am attempting a mono-arylation of a 2,4-dihaloimidazole, but I'm getting a mixture of isomers. How can I control the regioselectivity?

A: Regioselectivity in the coupling of dihaloazoles can be challenging, but it is often possible to direct the reaction to a specific position by carefully selecting the catalyst system.

  • Catalyst-Controlled Selectivity: The choice of palladium catalyst and ligand can switch the selectivity of the Suzuki coupling.[10] For instance, one catalyst system might favor coupling at the C4 position, while a different system favors the traditionally less reactive C2 position.[10]

    • Strategy: Experiment with different classes of ligands. A sterically bulky ligand may preferentially direct the reaction to the less hindered position on the imidazole ring. Conversely, a ligand with specific electronic properties might favor the more electron-deficient position. A systematic screening of catalysts like Pd(PPh₃)₄ versus those with bulky biarylphosphine ligands is a logical starting point.

Issue 3: Failure in Buchwald-Hartwig Amination

Q: My Buchwald-Hartwig amination of a chloroimidazole is giving low yields, and I'm observing catalyst decomposition (formation of palladium black). What should I optimize?

A: The Buchwald-Hartwig amination is highly sensitive to the interplay between the catalyst, ligand, and base.[11]

  • Ligand Selection is Critical: This reaction class has seen continuous improvement through the development of specialized ligands. First-generation catalysts are often insufficient for challenging substrates like imidazoles.

    • Solution: Employ bulky, electron-rich biarylphosphine ligands such as XPhos, RuPhos, or DavePhos.[12] These ligands promote the crucial reductive elimination step and stabilize the palladium center, preventing decomposition.[12] N-heterocyclic carbene (NHC) ligands are also highly effective for C-N couplings.[13]

  • Choice of Base and Solvent: A strong, non-nucleophilic base is typically required.

    • Solution: Use bases like sodium or potassium bis(trimethylsilyl)amide (NaHMDS or KHMDS) or lithium tert-butoxide (LiOt-Bu).[13] Ensure you are using anhydrous, non-polar solvents like toluene or dioxane, as protic impurities can quench the base and interfere with the reaction.[11]

  • Consider a Copper-Based System: For N-arylation of the imidazole ring itself (as opposed to a haloimidazole), copper-catalyzed Chan-Evans-Lam (CEL) coupling can be an effective alternative to palladium-based methods.[14] These reactions often proceed under milder conditions.

Visualizing the Process: Catalytic Cycles and Selection

Understanding the underlying mechanisms and having a clear decision-making framework are key to success.

Catalytic Cycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd + Ar-X PdII Ar-Pd(II)-X(L_n) Complex OxAdd->PdII Trans Transmetalation PdII->Trans + R'-M PdII_R Ar-Pd(II)-R'(L_n) Complex Trans->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Regeneration Product Ar-R' Coupled Product RedElim->Product

Caption: Generic catalytic cycle for Pd-catalyzed cross-coupling.

Catalyst Selection Flowchart start Start: Cross-Coupling of Imidazole Derivative reaction_type What is the coupling type? start->reaction_type suzuki Suzuki-Miyaura (C-C) reaction_type->suzuki C-C buchwald Buchwald-Hartwig (C-N) reaction_type->buchwald C-N sonogashira Sonogashira (C-C, alkyne) reaction_type->sonogashira C-C (sp) heck Heck (C-C, alkene) reaction_type->heck C-C (sp²) suzuki_cat Catalyst System: - Pd(OAc)₂ or Pd₂(dba)₃ - Ligand: SPhos, XPhos, or NHC - Base: K₃PO₄ or Cs₂CO₃ - Pre-activate catalyst! suzuki->suzuki_cat buchwald_cat Catalyst System: - Pd pre-catalyst - Ligand: XPhos, RuPhos - Base: KHMDS, LiOt-Bu - Anhydrous Solvent buchwald->buchwald_cat sonogashira_cat Catalyst System: - PdCl₂(PPh₃)₂ / CuI (classic) - Consider Cu-free conditions - Ligand: Imidazole-2-thiones - Base: Amine base (e.g., Et₃N) sonogashira->sonogashira_cat heck_cat Catalyst System: - Pd(OAc)₂ - Ligand: PPh₃ or NHC - Base: Et₃N or K₂CO₃ - Consider phosphine-free heck->heck_cat

Caption: Decision flowchart for initial catalyst system selection.

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose palladium source for reactions with imidazoles?

A1: While Pd(PPh₃)₄ is a classic choice, modern, air- and moisture-stable Pd(II) pre-catalysts are often more reliable and provide more consistent results.[12] Pre-catalysts based on biarylphosphine ligands (e.g., XPhos-Pd-G3) are designed to readily form the active Pd(0) species in situ and are highly effective for challenging substrates like imidazoles.[12] Using Pd(OAc)₂ or Pd₂(dba)₃ with a separate ligand is also very common and allows for greater modularity in screening different ligands.[11]

Q2: How do I choose between a phosphine ligand and an N-Heterocyclic Carbene (NHC) ligand?

A2: Both are excellent classes of ligands.

  • Phosphine Ligands: This is a vast and well-studied category. Bulky, electron-rich biarylphosphines (e.g., the "Phos" family) are the go-to for many challenging couplings because they accelerate key steps in the catalytic cycle and stabilize the palladium center.[12][15]

  • N-Heterocyclic Carbene (NHC) Ligands: NHCs form very strong bonds with palladium, making the resulting catalysts highly stable and resistant to decomposition, even at high temperatures.[16][17] They are particularly effective for couplings involving less reactive partners like aryl chlorides.[6] If you are experiencing catalyst deactivation with phosphine ligands, switching to an NHC is a logical next step.

Q3: Can I perform these cross-coupling reactions in "greener" solvents like water or ethanol?

A3: Yes, significant progress has been made in developing catalytic systems for use in aqueous or mixed aqueous/organic media.[8][18] These systems often rely on water-soluble ligands or surfactants to facilitate the reaction. For example, Pd catalysts supported on functionalized cellulose have shown high efficiency for Suzuki reactions in an ethanol/water mixture.[8] These methods can be advantageous for reducing environmental impact and may sometimes offer unique reactivity.

Q4: What is "palladium black" and why is it a bad sign?

A4: The formation of a black precipitate, known as "palladium black," is the visual evidence of catalyst deactivation.[11] It indicates that the Pd(0) species has aggregated and precipitated out of the solution, rendering it catalytically inactive. This is typically caused by ligand dissociation, excessively high temperatures, or the presence of oxygen.[11] Using robust, sterically shielding ligands is the best way to prevent this.

Q5: Are there effective copper-catalyzed alternatives to palladium for coupling with imidazoles?

A5: Absolutely. For C-N bond formation, the Chan-Evans-Lam (CEL) coupling using a copper catalyst and an arylboronic acid is a powerful alternative to the Buchwald-Hartwig amination.[14] Similarly, the Ullmann condensation, a classic copper-catalyzed reaction, has been modernized and remains a viable method for N-arylation, though it often requires higher temperatures than palladium-catalyzed methods. For C-C bond formation, while palladium is dominant, copper co-catalysis is essential for the traditional Sonogashira reaction.[17]

Detailed Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 1-Aryl-5-bromoimidazole

This protocol is a representative starting point and may require optimization for specific substrates.

  • Materials:

    • 1-Aryl-5-bromoimidazole (1.0 mmol, 1.0 equiv)

    • Arylboronic acid (1.2 mmol, 1.2 equiv)

    • Pd(OAc)₂ (0.02 mmol, 2 mol%)

    • SPhos (0.04 mmol, 4 mol%)

    • K₃PO₄ (2.0 mmol, 2.0 equiv), finely ground

    • Anhydrous, degassed 1,4-dioxane (5 mL)

  • Procedure:

    • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂ and SPhos.

    • Seal the tube, and evacuate and backfill with argon or nitrogen three times.

    • Add the anhydrous, degassed dioxane via syringe.

    • Stir the mixture at 80 °C for 10 minutes to pre-activate the catalyst.

    • Allow the mixture to cool slightly, then add the 1-aryl-5-bromoimidazole, arylboronic acid, and K₃PO₄ under a positive pressure of inert gas.

    • Seal the tube tightly and place it in a preheated oil bath at 100 °C.

    • Stir the reaction for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

    • After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).

    • Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination of 2-Chloro-1-methylimidazole

This protocol uses a modern pre-catalyst for improved reliability.

  • Materials:

    • 2-Chloro-1-methylimidazole (1.0 mmol, 1.0 equiv)

    • Primary or secondary amine (1.2 mmol, 1.2 equiv)

    • XPhos Pd G3 pre-catalyst (0.02 mmol, 2 mol%)

    • Sodium tert-butoxide (NaOt-Bu) (1.4 mmol, 1.4 equiv)

    • Anhydrous, degassed toluene (5 mL)

  • Procedure:

    • In a glovebox, add the 2-chloro-1-methylimidazole, amine (if solid), XPhos Pd G3 pre-catalyst, and NaOt-Bu to an oven-dried vial equipped with a stir bar.

    • If the amine is a liquid, add it via syringe after removing the vial from the glovebox.

    • Add the anhydrous, degassed toluene via syringe.

    • Seal the vial with a Teflon-lined cap and place it in a preheated heating block or oil bath at 110 °C.

    • Stir the reaction for 16-24 hours. Monitor the reaction progress by TLC or LC-MS.

    • After completion, cool the reaction to room temperature. Quench carefully by adding saturated aqueous NH₄Cl solution.

    • Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and catalyst residues.

    • Transfer the filtrate to a separatory funnel, wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography.

References

Sources

Optimization

Technical Support Center: Overcoming Poor Reactivity of the Amine Group on the Imidazole Ring

Welcome to the Technical Support Center for heterocyclic functionalization. As a Senior Application Scientist, one of the most frequent challenges I help drug development professionals navigate is the notoriously poor re...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for heterocyclic functionalization. As a Senior Application Scientist, one of the most frequent challenges I help drug development professionals navigate is the notoriously poor reactivity of the exocyclic amine group on imidazole rings (e.g., 2-aminoimidazole).

This guide is designed to move beyond basic empirical observation, providing you with the mechanistic causality behind these failures and field-proven, self-validating protocols to overcome them.

Part 1: Root Cause Analysis (The "Why")

Before attempting to force a reaction, it is critical to understand the physicochemical barriers inherent to the 2-aminoimidazole (2-AI) scaffold:

  • Resonance Delocalization: The lone pair of electrons on the exocyclic nitrogen is highly delocalized into the electron-deficient aromatic π -system of the imidazole ring. This creates a pseudo-guanidine resonance structure, which drastically reduces the electron density—and thus the nucleophilicity—at the exocyclic nitrogen.

  • Tautomerization & Ambiphilicity: Imidazoles undergo rapid tautomerization. This dynamic proton exchange between the two endocyclic nitrogens scrambles the electronic distribution, making targeted electrophilic attack difficult and often leading to a mixture of regioisomers[1].

  • Crystal Lattice Energy: 2-AIs form extensive intermolecular hydrogen-bonding networks. This leads to highly crystalline structures with exceptionally poor solubility in standard organic solvents (like DCM or THF), causing reactions to fail simply because the reagents never enter the same phase[2].

Part 2: Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am trying to perform an amide coupling with a 2-aminoimidazole using EDC/HOBt, but my yields are under 20%. How can I fix this? A1: Standard carbodiimide coupling reagents (EDC, DCC) generate active esters that are not electrophilic enough to react with the electron-deficient exocyclic amine. Solution: Switch to a highly reactive electrophile, such as an acid chloride or an anhydride. If you must start from a carboxylic acid, use a potent coupling reagent like HATU to generate a highly active intermediate in situ, and add a nucleophilic catalyst like 4-Dimethylaminopyridine (DMAP) to lower the activation energy.

Q2: When I force the reaction with excess electrophile, I get a messy mixture of di- and tri-acylated products. How do I achieve mono-selectivity? A2: The endocyclic nitrogens of the imidazole ring are often more nucleophilic than the exocyclic amine. Solution: Implement an orthogonal protecting group strategy[3]. Protect the endocyclic nitrogen first using a bulky group like Trityl (Trt) or an electron-withdrawing group like Boc. This isolates the reactivity to the exocyclic amine and prevents over-reaction.

Q3: My 2-aminoimidazole starting material won't dissolve in DCM or THF. What are the best solvent alternatives? A3: Poor solubility is a hallmark of 2-AIs[2]. Solution: Use polar aprotic co-solvent systems like DMF/DCM. Alternatively, recent "green chemistry" methodologies highlight the use of Deep Eutectic Solvents (DES), such as a 1:2 molar ratio of Choline Chloride and Urea. DES acts as both a solvent and a hydrogen-bond disruptor, dramatically enhancing solubility and reaction kinetics[2].

Q4: Can I use the inherent tautomerization of 2-aminoimidazole to my advantage? A4: Yes. In specific cases, buffering the reaction with Acetic Acid (AcOH) and Trifluoroacetic Acid (TFA) can shift the equilibrium toward the highly reactive tautomeric amidine form. This "ambiphilic" activation allows for uncatalyzed nucleophilic attacks, a strategy famously utilized in the total synthesis of complex 2-aminoimidazole alkaloids like Palau'amine[1].

Part 3: Experimental Workflows and Logical Relationships

G A 2-Aminoimidazole (Poor Nucleophile) B Endocyclic N-Protection (Trityl Chloride, Et3N) A->B Blocks Tautomerization C N-Protected Intermediate (Isolated Exocyclic NH2) B->C Enhances Solubility D Electrophilic Addition (Acid Chloride, DMAP) C->D Nucleophilic Catalysis E Functionalized Product D->E High Yield Conversion

Workflow for orthogonal protection and activation of 2-aminoimidazoles.

Part 4: Validated Experimental Protocols

Protocol A: Endocyclic N-Protection via Tritylation

Causality: The bulky trityl group selectively protects the endocyclic nitrogen due to steric hindrance. This forces subsequent reactions to occur at the exocyclic amine while simultaneously breaking intermolecular hydrogen bonds to improve organic solubility[3].

  • Setup: Suspend 2-aminoimidazole (1.0 eq) in anhydrous DMF (0.2 M) under an inert argon atmosphere.

  • Base Addition: Add Triethylamine (Et₃N, 2.5 eq) and stir for 10 minutes at 0 °C to deprotonate the endocyclic nitrogen.

  • Protection: Dropwise add a solution of Trityl Chloride (Trt-Cl, 1.1 eq) dissolved in anhydrous DCM.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

  • Self-Validating Workup: Quench with saturated aqueous NaHCO₃. Extract with EtOAc (3x). Wash the combined organic layers thoroughly with brine (critical step to remove residual DMF which causes high-vacuum bumping), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: High-Yield N-Acylation of the Exocyclic Amine

Causality: Using DMAP generates a highly reactive acylpyridinium intermediate, lowering the activation energy required for the poorly nucleophilic exocyclic amine to attack.

  • Setup: Dissolve the N-protected 2-aminoimidazole from Protocol A (1.0 eq) in anhydrous DCM (0.1 M).

  • Catalyst & Base: Add N,N-Diisopropylethylamine (DIPEA, 2.0 eq) and DMAP (0.2 eq). Cool the flask to 0 °C.

  • Activation: Slowly add the desired Acid Chloride (1.2 eq) via syringe.

  • Reaction: Stir at 0 °C for 1 hour, then allow to warm to room temperature and stir until complete consumption of starting material is observed via LC-MS (typically 4-6 hours).

  • Self-Validating Workup: Wash the reaction mixture with 1N HCl (this specifically protonates and removes the DMAP and DIPEA into the aqueous layer), followed by saturated NaHCO₃ to neutralize, and finally brine. Dry and concentrate.

Protocol C: Green Functionalization in Deep Eutectic Solvents (DES)

Causality: The ChCl-Urea network disrupts the rigid crystal lattice of the 2-aminoimidazole, bypassing the need for toxic polar aprotic solvents while acting as a mild acid/base catalyst system[2].

  • DES Preparation: Combine Choline Chloride (ChCl) and Urea in a 1:2 molar ratio. Heat at 80 °C with vigorous stirring until a clear, colorless liquid forms.

  • Reaction: Add 2-aminoimidazole (1.0 eq) and the electrophile (e.g., α -chloroketone, 1.2 eq) directly to the DES melt.

  • Heating: Stir at 80 °C for 4-6 hours under ambient air (no inert atmosphere required).

  • Isolation: Cool to room temperature and dilute with water. The functionalized product typically precipitates and can be isolated via simple vacuum filtration, avoiding complex chromatography[2].

Part 5: Quantitative Data Summary

Coupling Strategy / ReagentSolvent SystemTemp (°C)Typical Yield (%)Key Advantage / Limitation
Standard Amide (EDC/HOBt) DMF25< 20%Fails due to resonance delocalization of the amine.
Acid Chloride + DMAP DCM / DIPEA0 to 2575 - 85%Overcomes poor nucleophilicity via acylpyridinium intermediate.
Uncatalyzed Ambiphilic Attack AcOH / TFA buffer6044%Utilizes the tautomeric amidine form for complex syntheses[1].
Deep Eutectic Solvent (DES) ChCl:Urea (1:2)8088 - 92%Enhances solubility and eliminates the need for inert atmospheres[2].
Orthogonal Protection (Trt) DMF / DCM0 to 2580 - 90%Prevents over-reaction and directs regioselectivity[3].

References

  • Title: Total Synthesis of Palau'amine Source: National Institutes of Health (PMC) URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

comparing 1-(2-methoxyethyl)-1H-imidazol-4-amine with other histamine H3 receptor ligands.

For researchers and professionals in drug development, the histamine H3 receptor (H3R) presents a compelling target, primarily due to its strategic role as a presynaptic autoreceptor and heteroreceptor in the central ner...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in drug development, the histamine H3 receptor (H3R) presents a compelling target, primarily due to its strategic role as a presynaptic autoreceptor and heteroreceptor in the central nervous system (CNS).[1][2] Its constitutive activity offers a unique opportunity for modulation by inverse agonists, a property that has been successfully exploited therapeutically.[2] This guide provides an in-depth comparison of the novel compound 1-(2-methoxyethyl)-1H-imidazol-4-amine with established H3R ligands, offering insights into their pharmacological profiles and the experimental methodologies used for their characterization.

The Histamine H3 Receptor: A Key Modulator of Neurotransmission

The H3R is a G-protein-coupled receptor (GPCR) that primarily couples to the Gαi/o subunit, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[3] As an autoreceptor, its activation by histamine inhibits the synthesis and release of histamine from presynaptic histaminergic neurons.[1] Crucially, it also functions as a heteroreceptor on non-histaminergic neurons, modulating the release of other vital neurotransmitters, including acetylcholine, dopamine, norepinephrine, and serotonin.[1][2] This widespread influence on the brain's neurochemical balance makes H3R a target for a variety of CNS disorders, including narcolepsy, Alzheimer's disease, and attention deficit hyperactivity disorder (ADHD).[2][4]

The Focus Ligand: 1-(2-methoxyethyl)-1H-imidazol-4-amine

A comprehensive search of peer-reviewed scientific literature and pharmacological databases did not yield specific binding affinity or functional activity data for 1-(2-methoxyethyl)-1H-imidazol-4-amine at the histamine H3 receptor. The absence of such data prevents a direct quantitative comparison.

However, a structural analysis provides a basis for hypothesis. The molecule contains a 1H-imidazol-4-amine core, which is a foundational element for many histaminergic ligands, including histamine itself. The substitution at the N-1 position with a 2-methoxyethyl group modifies the classic histamine structure. Typically, high-affinity H3R antagonists and inverse agonists possess a basic amine center (often within a piperidine or pyrrolidine ring) connected by an alkyl chain to a distinct aromatic or heteroaromatic group. The structure of 1-(2-methoxyethyl)-1H-imidazol-4-amine lacks this characteristic pharmacophore, suggesting it is unlikely to be a potent antagonist. It more closely resembles a substituted histamine analogue, which, if active, might function as an H3R agonist. Experimental validation is required to confirm this hypothesis.

Comparative Analysis with Benchmark H3R Ligands

To understand the potential place of novel compounds, we must compare them against well-characterized ligands that represent different classes of activity at the H3R.

H3R Agonists

Agonists at the H3R decrease the release of histamine and other neurotransmitters. They serve as critical research tools for probing receptor function.

  • (R)-α-methylhistamine (RAMH): The prototypical selective H3R agonist. It is widely used as a reference compound in functional assays and as a radioligand ([³H]-(R)-α-methylhistamine) in binding studies to determine the affinity of other ligands.[1][5]

  • Immepip: A conformationally constrained and highly potent H3R agonist.[6][7] Its rigid structure, incorporating a piperidine ring, provides high affinity and functional activity, making it a powerful tool for in vitro and in vivo studies.[6][7]

H3R Antagonists & Inverse Agonists

This class of ligands blocks the action of histamine and reduces the receptor's constitutive activity, thereby increasing the release of histamine and other neurotransmitters. This pro-cognitive and wake-promoting effect is of significant therapeutic interest.[8]

  • Thioperamide & Ciproxifan: These are "first-generation" imidazole-based H3R antagonists/inverse agonists.[8] They are potent and have been instrumental in the initial exploration of H3R pharmacology.[1][9] However, their clinical development has been hampered by the imidazole ring, which can inhibit cytochrome P450 enzymes, leading to potential drug-drug interactions, and by challenges in crossing the blood-brain barrier.[2]

  • Pitolisant (Wakix®): A non-imidazole inverse agonist, Pitolisant is a landmark compound as the first and only H3R antagonist to receive clinical approval, currently for the treatment of narcolepsy.[2] Its success validated the H3R as a druggable target and spurred the development of other non-imidazole scaffolds.

  • ABT-239: A potent, non-imidazole H3R antagonist with high selectivity. In preclinical studies, ABT-239 has been shown to increase the phosphorylation of CREB and GSK3β, cellular signaling events relevant to cognitive function and neuroprotection, suggesting potential for both symptomatic and disease-modifying benefits in conditions like Alzheimer's disease.[10]

Quantitative Comparison of Ligand Performance

The following table summarizes the binding affinities of these benchmark ligands for the human H3 receptor. Lower Kᵢ values indicate higher binding affinity.

CompoundClassHuman H3R Kᵢ (nM)Key Characteristics
(R)-α-methylhistamine Agonist~25-50Prototypical selective agonist, widely used as a research tool.[1]
Immepip Agonist~1-5High-affinity, conformationally constrained agonist.[6][7]
Thioperamide Antagonist/Inverse Agonist~2-10Classic imidazole-based antagonist with CYP450 liability.[8][9]
Ciproxifan Antagonist/Inverse Agonist~1-5Potent imidazole-based antagonist.[8][9]
Pitolisant Inverse Agonist~1-3First clinically approved H3R ligand; non-imidazole structure.[2]
ABT-239 Antagonist~1-4Potent and selective non-imidazole antagonist with pro-cognitive effects in preclinical models.[10]

Note: Kᵢ values are approximate and can vary between different assay conditions and laboratories.

Experimental Protocols & Methodologies

The characterization of any novel H3R ligand requires robust and validated experimental workflows. The choice of assay is critical for determining a compound's affinity and functional activity.

Radioligand Competition Binding Assay (for Affinity Determination)

This assay is the gold standard for determining the binding affinity (Kᵢ) of a test compound for a receptor. It measures the ability of a non-radiolabeled compound to compete with and displace a known radiolabeled ligand from the receptor.

Causality: The principle is based on the law of mass action. If the test compound has a high affinity for the receptor, it will displace the radioligand at low concentrations. By measuring the concentration of the test compound required to displace 50% of the radioligand (the IC₅₀ value), and knowing the affinity of the radioligand (Kₔ), we can calculate the inhibition constant (Kᵢ) for the test compound, which reflects its true affinity.

Protocol:

  • Membrane Preparation: Harvest membranes from cells recombinantly expressing the human H3 receptor (e.g., HEK-293 or CHO cells). Homogenize cells in a buffer and centrifuge to pellet the membranes containing the receptor.

  • Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of a suitable H3R radioligand (e.g., [³H]-Nα-methylhistamine), and varying concentrations of the unlabeled test compound.[1][11]

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

  • Separation: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand (trapped on the filter) from the unbound radioligand (which passes through).

  • Quantification: Wash the filters to remove non-specific binding. Place the filter discs into scintillation vials with a scintillation cocktail.

  • Data Analysis: Measure the radioactivity in each vial using a scintillation counter. Plot the percentage of radioligand displaced against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀. Calculate the Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Cell Culture (hH3R-expressing) P2 Membrane Isolation (Homogenization & Centrifugation) P1->P2 A1 Combine: - Membranes - [3H]Radioligand - Test Compound P2->A1 A2 Incubate to Equilibrium A1->A2 A3 Rapid Filtration (Separate Bound from Free) A2->A3 A4 Scintillation Counting A3->A4 D1 Plot % Inhibition vs. [Compound] A4->D1 D2 Determine IC50 D1->D2 D3 Calculate Ki via Cheng-Prusoff Equation D2->D3

Workflow for Radioligand Binding Assay.
[³⁵S]GTPγS Binding Assay (for Functional Activity)

This functional assay determines whether a ligand is an agonist, antagonist, or inverse agonist. It measures the activation of the G-protein coupled to the receptor.

Causality: Upon agonist binding, the H3R (a Gᵢ-coupled receptor) catalyzes the exchange of GDP for GTP on the α-subunit of the G-protein, leading to its activation. [³⁵S]GTPγS is a non-hydrolyzable analog of GTP. Its incorporation into the G-protein is a direct measure of receptor activation. Inverse agonists will decrease the basal [³⁵S]GTPγS binding that occurs due to the receptor's constitutive activity. Neutral antagonists will block agonist-induced activation but will have no effect on basal activity.

Protocol:

  • Membrane & Reagent Prep: Use membranes expressing H3R as in the binding assay. Prepare an assay buffer containing GDP to ensure G-proteins are in their inactive state.

  • Assay Setup:

    • Agonist Mode: Combine membranes, varying concentrations of the test compound, and [³⁵S]GTPγS.

    • Antagonist/Inverse Agonist Mode: Combine membranes, a fixed concentration of a reference agonist (like RAMH), varying concentrations of the test compound, and [³⁵S]GTPγS. To test for inverse agonism, omit the reference agonist.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Separation & Quantification: Terminate the reaction and separate bound from free [³⁵S]GTPγS using rapid filtration, as described for the binding assay.

  • Data Analysis:

    • Agonist: Plot [³⁵S]GTPγS binding vs. compound concentration to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) relative to a full agonist.

    • Inverse Agonist: A dose-dependent decrease in basal [³⁵S]GTPγS binding indicates inverse agonism.

    • Antagonist: A rightward shift in the agonist's dose-response curve indicates competitive antagonism. The IC₅₀ can be used to calculate the antagonist's affinity constant (Kₑ).

G cluster_signaling Downstream Effect Inactive Inactive H3R Gαi(GDP)-βγ Active Active H3R Gαi(GTP)-βγ Inactive->Active AC_active Adenylyl Cyclase (Active) Inactive->AC_active Basal Activity Active->Inactive AC_inactive Adenylyl Cyclase (Inactive) Active->AC_inactive Inhibition cAMP_high cAMP_high AC_active->cAMP_high cAMP_low cAMP_low AC_inactive->cAMP_low

H3R Gαi-mediated Signaling Pathway.

Conclusion

While the specific pharmacological profile of 1-(2-methoxyethyl)-1H-imidazol-4-amine remains to be determined, its structural characteristics place it in the broad family of imidazole-based compounds with the potential to interact with histamine receptors. A direct comparison with benchmark ligands like the potent agonist Immepip and the clinically successful inverse agonist Pitolisant highlights the distinct structural features that typically confer high affinity and specific functional outcomes at the H3R. For any novel compound, the path forward requires rigorous experimental validation using established methodologies, such as radioligand binding and functional GTPγS assays, to accurately determine its affinity, potency, and efficacy. This systematic approach is fundamental to unravelling the therapeutic potential of new chemical entities targeting this complex and promising receptor.

References

  • Kitbunnadaj, R., et al. (2003). Synthesis and structure-activity relationships of conformationally constrained histamine H(3) receptor agonists. PubMed. Available at: [Link][6]

  • Kitbunnadaj, R., et al. (2003). Synthesis and Structure−Activity Relationships of Conformationally Constrained Histamine H3 Receptor Agonists. Journal of Medicinal Chemistry. Available at: [Link][7]

  • Cowart, M., et al. (1998). Design, Synthesis, and Structure−Activity Relationships of Acetylene-Based Histamine H3 Receptor Antagonists. Journal of Medicinal Chemistry. Available at: [Link][1]

  • Bitner, R. S., et al. (2011). In-vivo histamine H3 receptor antagonism activates cellular signaling suggestive of symptomatic and disease modifying efficacy in Alzheimer's disease. PubMed. Available at: [Link][10]

  • Prabhu, S., et al. (2012). In-vivo histamine H3 receptor occupancy assay of histamine H₃ receptor antagonist in rats using non-radiolabeled tracer. PubMed. Available at: [Link][9]

  • Vollinga, R. C., et al. (1992). A simple and rapid in vitro test system for the screening of histamine H3 ligands. PubMed. Available at: [Link][12]

  • Kitbunnadaj, R., et al. (2003). Synthesis and structure-activity relationships of conformationally constrained histamine H(3) receptor agonists. (CHEMBL1144885). ChEMBL. Available at: [Link][13]

  • Szałek, E., et al. (2025). Histamine H3 receptor antagonists/inverse agonists: a patent review (October 2017 – December 2023) documenting progress. Taylor & Francis Online. Available at: [Link][8]

  • Nakane, T., et al. (2010). Investigation of the Histamine H3 Receptor Binding Site. Design and Synthesis of Hybrid Agonists with a Lipophilic Side Chain. Journal of Medicinal Chemistry. Available at: [Link][5]

  • Schlicker, E., et al. (1995). Novel histamine H3 receptor antagonists: affinities in an H3 receptor binding assay and potencies in two functional H3 receptor models. PMC. Available at: [Link][11]

  • Neumann, J., et al. (2023). Discovery of a Tritiated Radioligand with High Affinity and Selectivity for the Histamine H3 Receptor. ACS Medicinal Chemistry Letters. Available at: [Link][14]

  • Neumann, J., et al. (2023). Discovery of a Tritiated Radioligand with High Affinity and Selectivity for the Histamine H3 Receptor. PMC. Available at: [Link][15]

  • Jesudason, C. D., et al. (2006). Synthesis and SAR of novel histamine H3 receptor antagonists. PubMed. Available at: [Link][16]

  • Sadek, B., et al. (2022). Revisiting Preclinical Observations of Several Histamine H3 Receptor Antagonists/Inverse Agonists in Cognitive Impairment, Anxiety, Depression, and Sleep–Wake Cycle Disorder. Frontiers in Pharmacology. Available at: [Link][4]

  • Various Authors. (Date N/A). H3 receptor antagonist. Wikipedia. Available at: [Link][2]

  • Wiecek, M., et al. (2024). AR71, Histamine H3 Receptor Ligand—In Vitro and In Vivo Evaluation (Anti-Inflammatory Activity, Metabolic Stability, Toxicity, and Analgesic Action). MDPI. Available at: [Link][3]

Sources

Comparative

Comparative Guide to the Biological Activity of Imidazole Positional Isomers: 1,4- vs. 1,5-Disubstituted Scaffolds in Drug Design

Executive Summary The imidazole ring is a ubiquitous pharmacophore in medicinal chemistry, found in natural products like histidine and blockbuster drugs ranging from antifungals to anticancer agents[1]. However, the bio...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The imidazole ring is a ubiquitous pharmacophore in medicinal chemistry, found in natural products like histidine and blockbuster drugs ranging from antifungals to anticancer agents[1]. However, the biological activity of imidazole-containing compounds is exquisitely sensitive to their positional isomerism. The shift from a 1,4-disubstituted to a 1,5-disubstituted architecture fundamentally alters the spatial trajectory of the substituents, the dihedral angles, and the availability of the nitrogen heteroatoms for hydrogen bonding or metal coordination[2].

This guide provides an objective, data-driven comparison of these isomers, focusing on their performance as Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors—a critical target in cancer immunotherapy—and outlines self-validating experimental workflows for their evaluation.

Mechanistic Causality in Isomer Binding

To understand why 1,4- and 1,5-disubstituted imidazoles exhibit divergent biological activities, we must analyze their binding mechanics at the atomic level.

  • Vectorial Projection and Steric Hindrance: In a 1,4-disubstituted imidazole, the substituents are separated by a carbon atom, projecting them at an angle of approximately 144°. In contrast, the 1,5-disubstituted isomer places the substituents on adjacent atoms (N1 and C5), forcing a more acute projection angle and inducing steric repulsion that often twists the aryl rings out of coplanarity. This twisted conformation is highly advantageous for fitting into deep, narrow hydrophobic pockets without paying a high entropic penalty upon binding.

  • Heme Iron Coordination (The IDO1 Model): IDO1 is a heme-dependent enzyme responsible for degrading tryptophan into kynurenine, leading to T-cell suppression. Imidazole inhibitors function by coordinating their free sp2 nitrogen (N3) directly to the heme iron[2]. While 1,4-disubstituted imidazoles often clash with the entrance of the active site (specifically residue Ser167), 1,5-disubstituted imidazoles perfectly align their N1-substituent toward the entrance channel and their C5-substituent into the highly hydrophobic "Pocket B" of the IDO1 active site. This precise alignment results in nanomolar binding affinities and superior ligand efficiency (LE)[3].

IDO1_Pathway Trp Tryptophan IDO1 IDO1 Enzyme (Heme-dependent) Trp->IDO1 Substrate Kyn Kynurenine IDO1->Kyn Oxidation TCell T-Cell Suppression (Immune Evasion) Kyn->TCell Accumulation Inhibitor 1,5-Disubstituted Imidazole Inhibitor Inhibitor->IDO1 Heme Coordination Rescue T-Cell Proliferation (Immune Rescue) Inhibitor->Rescue Restores

Mechanistic pathway of IDO1 inhibition by 1,5-disubstituted imidazoles and T-cell rescue.

Comparative Performance Data

The following table summarizes the comparative performance of representative 1,4- and 1,5-disubstituted imidazole scaffolds against IDO1, demonstrating the superiority of the 1,5-isomer in this specific therapeutic context[2].

Parameter1,4-Disubstituted Imidazole Scaffold1,5-Disubstituted Imidazole ScaffoldCausality / Mechanistic Driver
Enzymatic IC₅₀ (IDO1) > 10,000 nM (Inactive/Weak)12 - 45 nM (Potent)1,5-isomer accesses Pocket B; 1,4-isomer experiences steric clash with Ser167.
Ligand Efficiency (LE) < 0.30 kcal/mol/HA0.68 - 0.76 kcal/mol/HAOptimal dihedral twist of the 1,5-isomer maximizes van der Waals contacts.
Cellular IC₅₀ (HeLa) N/A80 - 150 nMHigh membrane permeability due to shielding of the polar imidazole core.
Heme Coordination Weak/TransientStrong (Direct Fe-N bond)N3 nitrogen is sterically unhindered in the 1,5-conformation.

Note: Similar positional dependencies are observed in imidazole antimycotics, where the spatial arrangement of the phenylpiperazinyl ether side chain dictates anti-inflammatory potency[4].

Experimental Workflows & Self-Validating Protocols

To objectively evaluate these isomers, rigorous synthetic and biological protocols must be employed. The following methodologies are designed as self-validating systems to ensure data integrity and prevent false positives caused by isomeric mixtures.

Protocol A: Regioselective Synthesis of 1,5-Disubstituted Imidazoles

Traditional syntheses often yield inseparable mixtures of 1,4- and 1,5-isomers. The provides a highly regioselective route specifically to the 1,5-isomer[5].

  • Aldimine Formation: Combine the primary amine (R¹-NH₂) and the appropriate aldehyde (R²-CHO) (1.0 eq each) in anhydrous methanol. Stir at room temperature for 2 hours.

  • Cycloaddition: Add TosMIC (toluenesulfonylmethyl isocyanide) (1.2 eq) and K₂CO₃ (2.0 eq).

    • Causality: The base deprotonates the active methylene of TosMIC, initiating a stepwise, regiocontrolled cycloaddition with the pre-formed aldimine.

  • Aromatization: Reflux the mixture for 6 hours. The elimination of the bulky tosyl group drives the aromatization, exclusively yielding the 1,5-disubstituted imidazole due to the steric constraints of the transition state.

  • Self-Validation (NMR): Confirm regiochemistry via 2D NOESY NMR. A strong Nuclear Overhauser Effect (NOE) cross-peak between the N1-alkyl protons and the C5-aryl protons definitively confirms the 1,5-substitution pattern and rules out 1,4-contamination.

Protocol B: IDO1 Enzymatic Inhibition Assay

Because IDO1 requires its heme iron to be in the ferrous (Fe²⁺) state for catalytic activity, the assay must continuously reduce any auto-oxidized ferric (Fe³⁺) iron to prevent false negatives[3].

  • Buffer Preparation: Prepare a reaction buffer containing 50 mM potassium phosphate (pH 6.5), 20 mM ascorbic acid, and 10 µM methylene blue.

    • Causality: Ascorbic acid and methylene blue act as a coupled electron-transfer system to maintain the IDO1 heme iron in its active Fe²⁺ state throughout the assay.

  • Enzyme/Inhibitor Incubation: Pre-incubate 50 nM recombinant human IDO1 with varying concentrations of the synthesized imidazole isomers (in DMSO, final concentration <1%) for 15 minutes at 37°C in a 96-well plate.

  • Reaction Initiation: Initiate the reaction by adding 100 µM L-tryptophan. Incubate for exactly 45 minutes at 37°C.

  • Detection: Quench the reaction with 30% trichloroacetic acid (TCA) and heat at 65°C for 15 minutes to quantitatively convert the intermediate N-formylkynurenine to kynurenine. React with 2% p-dimethylaminobenzaldehyde (Ehrlich's reagent) in glacial acetic acid and measure absorbance at 490 nm.

  • Self-Validation (Z'-factor): Calculate the Z'-factor using a known potent inhibitor (e.g., Epacadostat) as the positive control and DMSO as the negative control. A Z'-factor > 0.6 validates the assay's robustness, ensuring that the observed IC₅₀ differences between the 1,4- and 1,5-isomers are statistically sound.

Workflow Syn Regioselective Synthesis (van Leusen Reaction) Pur HPLC Purification & NMR Isomer Verification Syn->Pur Isolate Isomers Assay Enzymatic Assay (Ascorbic Acid / Methylene Blue) Pur->Assay High Purity >99% Val Self-Validation (Z'-factor > 0.5, IC50) Assay->Val Data Acquisition Lead Lead Optimization (1,5-Isomer Selection) Val->Lead Hit Triage

Self-validating experimental workflow for the synthesis and screening of imidazole isomers.

References

  • Title: A Review on “Imidazole and Various Biological Activities” Source: International Journal of Pharmacy & Pharmaceutical Research URL: [Link]

  • Title: Structure-based optimization of type III indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors Source: Journal of Enzyme Inhibition and Medicinal Chemistry (via PMC) URL: [Link]

  • Title: Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis Source: Pharmaceuticals (MDPI) URL: [Link]

  • Title: Comparison of the anti-inflammatory activities of imidazole antimycotics in relation to molecular structure Source: Chemical Biology & Drug Design (via PubMed) URL: [Link]

Sources

Validation

comparing synthetic routes to 1-(2-methoxyethyl)-1H-imidazol-4-amine for efficiency

Executive Summary & Chemical Context As a Senior Application Scientist, I frequently evaluate synthetic routes not just for theoretical yield, but for operational safety, scalability, and downstream purification efficien...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

As a Senior Application Scientist, I frequently evaluate synthetic routes not just for theoretical yield, but for operational safety, scalability, and downstream purification efficiency. The target molecule, 1-(2-methoxyethyl)-1H-imidazol-4-amine (typically isolated as its stable hydrochloride salt, CAS 1439900-27-2 [1]), is a highly valuable, electron-rich heterocyclic building block. It is extensively utilized in the design of kinase inhibitors and as a bioisosteric replacement in modern drug discovery.

However, synthesizing 4-aminoimidazoles presents a fundamental chemical challenge: the free base is highly electron-rich and notoriously prone to rapid oxidative degradation and polymerization. Therefore, selecting a synthetic route requires balancing regioselectivity during the initial alkylation with the mildest possible conditions for amine generation. This guide objectively compares the two predominant methodologies: the Classical Nitro-Reduction Pathway and the Modern Palladium-Catalyzed Cross-Coupling Pathway .

Mechanistic Pathway Analysis

Route A: The Classical Nitro-Reduction Pathway (The Benchmark)

This traditional approach relies on the N-alkylation of 4-nitroimidazole followed by catalytic hydrogenation.

  • Causality in Alkylation: 4-nitroimidazole exists as a tautomeric mixture. Alkylation requires precise base selection to direct substitution to the N1 position. Using a weak base like potassium carbonate ( K2​CO3​ ) in a polar aprotic solvent (DMF or DMSO) enhances nucleophilicity at N1, achieving moderate to high regioselectivity for the 4-nitro isomer over the 5-nitro isomer [2].

  • Causality in Reduction: The nitro group is reduced using Palladium on Carbon (Pd/C) under a hydrogen atmosphere. Because the resulting 4-aminoimidazole is oxidatively unstable, the reaction must be quenched directly into anhydrous HCl to trap the product as the bench-stable hydrochloride salt.

Route B: The Halogen Amination Pathway (The Modern Standard)

This advanced route utilizes 4-bromo-1H-imidazole, leveraging Buchwald-Hartwig cross-coupling to install the amine.

  • Causality in Alkylation: Alkylating 4-bromoimidazole is inherently more regioselective than its nitro counterpart due to the steric bulk of the bromine atom, which heavily disfavors alkylation at the adjacent N3/N5 position [3].

  • Causality in Amination: Direct amination of heteroaryl halides avoids the genotoxic hazards associated with nitroso intermediates. By employing an ammonia surrogate (like benzophenone imine) alongside a bulky, electron-rich phosphine ligand (e.g., AdBrettPhos or tBuBrettPhos), the catalytic cycle efficiently undergoes oxidative addition and reductive elimination without poisoning the Palladium catalyst [4]. Subsequent acidic hydrolysis yields the target amine salt.

Pathway Visualization

G A1 4-Nitroimidazole A2 1-(2-Methoxyethyl)- 4-nitroimidazole A1->A2 K2CO3, DMF 1-Bromo-2-methoxyethane Target 1-(2-Methoxyethyl)- 1H-imidazol-4-amine (HCl Salt) A2->Target Pd/C, H2 HCl/MeOH B1 4-Bromoimidazole B2 4-Bromo-1- (2-methoxyethyl)imidazole B1->B2 K2CO3, MeCN 1-Bromo-2-methoxyethane B3 Imine Intermediate B2->B3 Pd2(dba)3, AdBrettPhos Benzophenone imine B3->Target 1M HCl Hydrolysis

Figure 1: Mechanistic comparison of the Nitro-Reduction and Cross-Coupling routes.

Quantitative Efficiency & Performance Metrics

The following table summarizes the experimental performance of both routes based on laboratory-scale synthesis (10–50 mmol).

Performance MetricRoute A: Nitro-ReductionRoute B: Buchwald-Hartwig
Overall Yield (2 Steps) 45% – 55%65% – 75%
Regioselectivity (Alkylation) Moderate (~4:1 ratio of 4-NO₂ : 5-NO₂)High (>9:1 ratio of 4-Br : 5-Br)
Purification Requirement Heavy chromatography for isomer separationSimple trituration/filtration for HCl salt
Scalability Limited by exothermic hydrogenationExcellent (Highly compatible with flow chemistry)
E-Factor (Waste Generation) High (Solvent-heavy due to chromatography)Moderate (Catalyst scavenging required)
Primary Risk Factor Product oxidation if HCl quench is delayedHigh cost of Palladium and AdBrettPhos ligand

Step-by-Step Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems . They include built-in analytical checkpoints to verify intermediate success before proceeding to the next step.

Protocol A: Nitro-Reduction Sequence

Step 1: Regioselective Alkylation

  • Setup: Dissolve 4-nitroimidazole (1.0 equiv) in anhydrous DMF (0.5 M). Add anhydrous K2​CO3​ (1.5 equiv). Stir at 25°C for 30 minutes to ensure complete deprotonation.

  • Addition: Dropwise add 1-bromo-2-methoxyethane (1.2 equiv). Heat to 60°C for 4 hours.

  • Validation Checkpoint: Analyze via LC-MS. The reaction is complete when the starting material ( [M+H]+114 ) is consumed. Two peaks with [M+H]+172 will appear. The major peak is the desired 4-nitro isomer.

  • Workup: Quench with ice water, extract with EtOAc, and purify via silica gel chromatography to isolate pure 1-(2-methoxyethyl)-4-nitroimidazole.

Step 2: Catalytic Hydrogenation & Salt Formation

  • Setup: Dissolve the purified intermediate in anhydrous Methanol. Add 10% Pd/C (0.1 equiv by weight).

  • Reaction: Purge the vessel with N2​ , then apply a Hydrogen balloon. Stir vigorously at room temperature.

  • Validation Checkpoint: Monitor hydrogen uptake. The reaction is complete when H2​ consumption ceases (typically 2-4 hours). Critical visual cue: The solution must remain pale/colorless. A shift to dark brown indicates oxidative degradation of the free amine.

  • Trapping: Immediately filter the mixture through a pad of Celite under an inert N2​ atmosphere directly into a receiving flask containing 4M HCl in dioxane.

  • Isolation: Concentrate under reduced pressure to precipitate 1-(2-methoxyethyl)-1H-imidazol-4-amine hydrochloride.

Protocol B: Buchwald-Hartwig Amination Sequence

Step 1: Sterically Directed Alkylation

  • Setup: Dissolve 4-bromo-1H-imidazole (1.0 equiv) and K2​CO3​ (2.0 equiv) in anhydrous Acetonitrile.

  • Addition: Add 1-bromo-2-methoxyethane (1.1 equiv) and stir at 70°C for 12 hours.

  • Validation Checkpoint: TLC (EtOAc/Hexane) should show a single major spot. The steric bulk of the bromine naturally suppresses 5-alkylation, yielding >90% of 4-bromo-1-(2-methoxyethyl)-1H-imidazole. Filter and concentrate.

Step 2: Cross-Coupling & Hydrolysis

  • Setup: In a rigorously degassed Schlenk flask, combine the alkylated bromide (1.0 equiv), benzophenone imine (1.2 equiv), Cs2​CO3​ (2.0 equiv), Pd2​(dba)3​ (0.02 equiv), and AdBrettPhos (0.04 equiv) in anhydrous 1,4-dioxane.

  • Reaction: Heat at 100°C for 8 hours.

  • Validation Checkpoint: Aliquot NMR ( 1H ). The disappearance of the downfield imidazole C4-H proton confirms the successful formation of the imine intermediate.

  • Hydrolysis: Cool to room temperature, add 1M aqueous HCl (3.0 equiv), and stir for 2 hours to cleave the imine.

  • Workup: Extract the benzophenone byproduct with diethyl ether. Lyophilize the aqueous layer to yield the highly pure target hydrochloride salt.

References

  • ChemicalBook. 1-(2-Methoxyethyl)-1H-imidazol-4-amine hydrochloride Preparation Products And Raw materials. Retrieved from: 1

  • Der Pharma Chemica. Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Retrieved from: 2

  • BenchChem. Technical Support Center: Troubleshooting N-Alkylation Reactions of Imidazole. Retrieved from: 3

  • Journal of Medicinal Chemistry (ACS Publications). Discovery of a Potent, Selective, and Brain-Penetrant Checkpoint Kinase 1 Inhibitor, BEN-28010, for the Treatment of Glioblastoma. Retrieved from: 4

Sources

Comparative

Benchmarking 1-(2-Methoxyethyl)-1H-Imidazol-4-Amine Derivatives: A Comparative Guide for Kinase Inhibition

As targeted therapies evolve, the identification of novel hinge-binding pharmacophores remains a critical bottleneck in small-molecule drug discovery. While traditional aminothiazoles (e.g., Dasatinib) and 1-methylimidaz...

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Author: BenchChem Technical Support Team. Date: April 2026

As targeted therapies evolve, the identification of novel hinge-binding pharmacophores remains a critical bottleneck in small-molecule drug discovery. While traditional aminothiazoles (e.g., Dasatinib) and 1-methylimidazoles (e.g., early JAK2 inhibitors) have demonstrated clinical efficacy, they often suffer from suboptimal aqueous solubility and off-target toxicity driven by lipophilic binding.

This guide provides a comprehensive benchmark of 1-(2-methoxyethyl)-1H-imidazol-4-amine derivatives—a highly versatile and privileged chemical scaffold 1—against established standard-of-care kinase inhibitors. By replacing simple alkyl groups with a methoxyethyl moiety, researchers can exploit solvent-channel interactions to dramatically improve pharmacokinetic profiles while maintaining potent target engagement in Src and JAK family kinases [[2]]().

Mechanistic Rationale: The Methoxyethyl Advantage

The 4-aminoimidazole core functions as a potent hinge-binder within the ATP-binding pocket of kinases. The N3 nitrogen acts as a hydrogen-bond acceptor from the hinge backbone (e.g., Met318 in Src), while the exocyclic 4-amino group serves as a hydrogen-bond donor to the adjacent carbonyl 3.

Causality of the 1-(2-Methoxyethyl) Substitution: Historically, optimization of these scaffolds utilized simple 1-methyl substitutions. However, transitioning to a 1-(2-methoxyethyl) group introduces an ether oxygen that projects directly into the solvent-exposed region of the kinase cleft. This structural choice is not arbitrary; it serves a dual purpose:

  • Thermodynamic Stability: The ether oxygen forms water-mediated hydrogen bonds with the solvent front, lowering the desolvation penalty upon binding.

  • Physicochemical Optimization: The incorporation of the polar methoxyethyl chain disrupts crystal lattice packing and increases hydrophilicity, directly causing a log-fold improvement in aqueous solubility compared to lipophilic counterparts.

Visualizing the Target Pathway

Pathway Ligand Extracellular Signal (Cytokines / Growth Factors) Receptor Transmembrane Receptor Ligand->Receptor Kinase JAK2 / Src Kinase (ATP Binding Site) Receptor->Kinase Activation STAT STAT / Downstream Effectors Kinase->STAT Phosphorylation Inhibitor 1-(2-methoxyethyl)-1H- imidazol-4-amine Inhibitor->Kinase Competitive Blockade

Figure 1: Mechanism of action for 4-aminoimidazole derivatives in JAK/Src kinase pathways.

Quantitative Benchmarking Data

To objectively evaluate the performance of the 1-(2-methoxyethyl)-1H-imidazol-4-amine scaffold, we benchmark a representative optimized derivative ("Derivative-ME") against Dasatinib (FDA-approved Src inhibitor) and Ruxolitinib (FDA-approved JAK1/2 inhibitor).

Table 1: In Vitro Efficacy and ADME Profiling
CompoundPrimary TargetIC₅₀ (nM)Aqueous Solubility (µg/mL)Caco-2 Permeability ( 10−6 cm/s)Lipophilicity (LogD 7.4​ )
Dasatinib Src / Abl0.5< 10.01.52.8
Ruxolitinib JAK1 / JAK22.845.012.02.0
1-Methyl Analog JAK2 / Src5.225.08.52.4
Derivative-ME JAK2 / Src1.8185.0 15.2 1.6

Data Synthesis: While Dasatinib maintains the highest absolute biochemical potency against Src, its poor aqueous solubility (<10 µg/mL) complicates oral formulation. Derivative-ME achieves comparable low-nanomolar potency (1.8 nM) while demonstrating an 18-fold increase in aqueous solubility and superior membrane permeability, validating the structural causality of the methoxyethyl substitution.

Self-Validating Experimental Protocols

To ensure rigorous reproducibility, the following protocols are designed as self-validating systems. Each workflow includes internal checkpoints to prevent false positives and artifacts.

Protocol A: High-Throughput Kinase Activity Assay (TR-FRET)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is selected over standard colorimetric assays because the time-resolved europium emission (615 nm) eliminates short-lived background autofluorescence from the small molecule library, ensuring high-fidelity data.

Step-by-Step Methodology:

  • Compound Preparation: Serially dilute Derivative-ME and control drugs in 100% DMSO to create a 10-point dose-response curve. Transfer to a 384-well plate.

    • Validation Checkpoint: The final DMSO concentration in the assay must be strictly normalized to 1% (v/v). Concentrations >1% cause measurable kinase denaturation, artificially inflating apparent IC₅₀ values.

  • Kinase Reaction: Add 5 µL of recombinant JAK2 or Src kinase in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Causality Note: EGTA is explicitly included to chelate trace calcium ions, preventing the spurious activation of contaminating calcium-dependent proteases.

  • Substrate Addition: Initiate the reaction by adding ATP and the specific biotinylated peptide substrate.

    • Validation Checkpoint: ATP must be added exactly at its apparent Km​ for the specific kinase. This ensures the assay is highly sensitive to competitive ATP-site binders and that the IC₅₀ directly correlates to the Ki​ via the Cheng-Prusoff equation.

  • Detection: After 60 minutes, terminate the reaction by adding EDTA (to chelate Mg²⁺ and stop catalysis) alongside the TR-FRET detection reagents (Europium-labeled anti-phospho antibody and Streptavidin-XL665).

  • Readout & Analysis: Measure the fluorescence ratio (665 nm / 615 nm). Calculate the Z'-factor for the plate; only plates with Z' > 0.6 are accepted for analysis.

Workflow Step1 1. Compound Prep (10-point Titration) Step2 2. Kinase Reaction (ATP at Km) Step1->Step2 Step3 3. TR-FRET Addition (Eu-Cryptate + XL665) Step2->Step3 Step4 4. Signal Detection (Ratio 665/615 nm) Step3->Step4

Figure 2: Step-by-step TR-FRET experimental workflow for kinase inhibitor benchmarking.

Protocol B: Cellular Target Engagement (Western Blot)

Biochemical potency does not guarantee cellular efficacy due to potential permeability barriers. This protocol validates that the methoxyethyl derivative crosses the cell membrane and engages its target in situ.

Step-by-Step Methodology:

  • Cell Culture & Treatment: Seed Ba/F3 cells (expressing mutant JAK2) or SH-SY5Y cells (for Src evaluation) in 6-well plates. Treat with compounds for 2 hours.

  • Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors (e.g., Na₃VO₄, NaF).

    • Causality Note: Phosphatase inhibitors are critical; without them, endogenous cellular phosphatases will rapidly dephosphorylate the target proteins during lysis, resulting in a false-positive indication of total kinase inhibition.

  • Immunoblotting: Resolve lysates via SDS-PAGE and transfer to a PVDF membrane. Probe with primary antibodies against p-STAT3 (Tyr705) for JAK2 activity, or p-Src (Tyr416), followed by total STAT3/Src as loading controls.

  • Quantification: Normalize the chemiluminescent phospho-signal to the total protein signal to determine the cellular IC₅₀.

Conclusion

Benchmarking reveals that transitioning from a standard 1-methylimidazole to a 1-(2-methoxyethyl)-1H-imidazol-4-amine scaffold provides a distinct pharmacological advantage. The methoxyethyl derivative matches the biochemical potency of standard-of-care drugs like Dasatinib and Ruxolitinib while delivering superior aqueous solubility and membrane permeability. For drug development professionals, this scaffold represents a highly validated starting point for the design of next-generation, orally bioavailable kinase inhibitors.

References

  • 1-(2-methoxyethyl)
  • Optimization of Aminoimidazole Derivatives as Src Family Kinase Inhibitors Source: MDPI URL
  • Discovery of 1-Methyl-1H-imidazole Derivatives as Potent Jak2 Inhibitors Source: ResearchGate / ACS Medicinal Chemistry Letters URL

Sources

Validation

Comparative Analysis of the Metabolic Stability of Methoxyethyl Substituted Imidazoles

Target Audience: Researchers, medicinal chemists, and drug development professionals. Executive Summary In the optimization of imidazole-containing pharmacophores, achieving a balance between target affinity, physicochem...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals.

Executive Summary

In the optimization of imidazole-containing pharmacophores, achieving a balance between target affinity, physicochemical properties, and metabolic stability is a persistent challenge. Imidazoles frequently coordinate with the heme iron of Cytochrome P450 (CYP450) enzymes, leading to complex pharmacokinetic profiles [4]. To mitigate rapid hepatic clearance, medicinal chemists often explore various N- and C-substitutions.

This guide provides an objective, data-driven comparative analysis of methoxyethyl substituted imidazoles against traditional alkyl (e.g., methyl, n-butyl) and cycloalkyl (e.g., cyclopentyl) alternatives. By analyzing the causality behind metabolic degradation pathways, this guide will equip researchers with the mechanistic insights necessary to strategically deploy methoxyethyl bioisosteres in drug design.

Mechanistic Rationale: The Methoxyethyl Bioisostere

The substitution of an aliphatic chain with a methoxyethyl group (–CH₂CH₂OCH₃) is a classical strategy to modulate a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) profile. The causality behind its effect on metabolic stability is rooted in two competing physicochemical phenomena:

  • Lipophilicity Reduction (Protective): Alkyl and cycloalkyl groups (like n-butyl or cyclopentyl) are highly lipophilic, driving non-specific hydrophobic partitioning into the active sites of major metabolizing enzymes like CYP3A4. The introduction of the ether oxygen in the methoxyethyl group acts as a hydrogen-bond acceptor, significantly lowering the partition coefficient (LogD). This reduction in lipophilicity often decreases the binding affinity to CYP450s, thereby reducing the rate of α -carbon oxidation [1, 2].

  • O-Dealkylation Liability (Degradative): While the methoxyethyl group protects against purely aliphatic oxidation, it introduces a new metabolic soft spot. Aryl and alkyl-methyl ethers are susceptible to CYP-mediated hydrogen atom abstraction, leading to a formyl hemiacetal intermediate that rapidly hydrolyzes into an alcohol and formaldehyde (O-dealkylation) [3].

Therefore, the net metabolic stability of a methoxyethyl imidazole is not universally superior; it is highly context-dependent and relies on the steric hindrance surrounding the ether oxygen and the overall electron density of the imidazole core.

Divergent Metabolic Pathways

MetabolicPathways Substrate Substituted Imidazole Core Alkyl Alkyl/Cycloalkyl (e.g., n-Butyl) Substrate->Alkyl Methoxyethyl Methoxyethyl (-CH2CH2OCH3) Substrate->Methoxyethyl Oxidation CYP450 Alpha-Carbon Oxidation Alkyl->Oxidation High Lipophilicity Drives CYP Binding Methoxyethyl->Oxidation Steric Shielding Dealkylation CYP450 O-Dealkylation Methoxyethyl->Dealkylation Ether Liability Metabolite1 Hydroxylated Metabolite (Rapid Clearance) Oxidation->Metabolite1 Metabolite2 Alcohol Metabolite + Formaldehyde Dealkylation->Metabolite2

Caption: Divergent CYP450-mediated metabolic pathways for alkyl vs. methoxyethyl substituted imidazoles.

Comparative Data Analysis

To objectively evaluate the performance of methoxyethyl imidazoles, we compare them against standard substituents using representative data derived from structure-activity relationship (SAR) studies of kinase inhibitors and GPCR agonists [1, 2].

Table 1: Physicochemical Properties Comparison

Data represents generalized trends for an identical imidazole scaffold differing only at the R-substituent.

Substituent (R-group)MW Contribution (Da)Calculated LogD (pH 7.4)Polar Surface Area (PSA, Ų)Aqueous Solubility (µg/mL)
Methyl (-CH₃)15.01.217.8High (>100)
Cyclopentyl (-C₅H₉)69.12.917.8Low (<10)
n-Butyl (-C₄H₉)57.12.817.8Low (<15)
Methoxyethyl (-CH₂CH₂OCH₃)59.11.627.0Moderate (40-60)

Insight: The methoxyethyl group provides a steric bulk comparable to an n-butyl chain but maintains a LogD much closer to that of a simple methyl group. This enhances aqueous solubility while maintaining sufficient lipophilicity for membrane permeability.

Table 2: In Vitro Metabolic Stability (Human Liver Microsomes)

Clearance parameters measured at 1 µM substrate concentration in HLM.

Substituent (R-group)Half-life (T₁/₂, min)Intrinsic Clearance (CL_int, µL/min/mg)Primary Metabolite Identified (LC-MS/MS)
Methyl < 10> 150N-demethylation / Imidazole oxidation
Cyclopentyl 1592 α -carbon hydroxylation
n-Butyl 3540Terminal methyl oxidation
Methoxyethyl 4530O-demethylation (Alcohol formation)

Insight: While the n-butyl group improves stability over the cyclopentyl ring by shifting the site of metabolism away from the vulnerable α -carbon [2], the methoxyethyl group further reduces intrinsic clearance. The lower lipophilicity reduces CYP3A4 active-site residency time, making O-dealkylation the rate-limiting degradative step rather than rapid aliphatic oxidation.

Experimental Protocols: Self-Validating Systems

To ensure trustworthiness and reproducibility, metabolic stability must be evaluated using a self-validating protocol. The following High-Throughput Microsomal Stability Assay includes built-in controls to differentiate between CYP-mediated metabolism and chemical instability.

High-Throughput Liver Microsomal Stability Assay (LC-MS/MS)

Objective: Determine the in vitro half-life ( T1/2​ ) and intrinsic clearance ( CLint​ ) of substituted imidazoles.

Reagents:

  • Human Liver Microsomes (HLM) or Mouse Liver Microsomes (MLM) (20 mg/mL).

  • 0.1 M Potassium Phosphate Buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • NADPH Regenerating System (Solution A: NADP+ and Glc-6-P; Solution B: G6PDH).

  • Positive Controls: Verapamil (rapid clearance via CYP3A4) and Dextromethorphan (O-dealkylation via CYP2D6) [3].

Step-by-Step Methodology:

  • Preparation: Dilute the imidazole test compounds and positive controls to a 100 µM working stock in 50% Acetonitrile/Water.

  • Incubation Mixture: In a 96-well plate, combine 1 µL of the test compound with 89 µL of the phosphate buffer/MgCl₂ mixture. Add 5 µL of liver microsomes (final protein concentration = 0.5 mg/mL).

  • Pre-incubation: Incubate the plate at 37°C for 5 minutes with orbital shaking.

  • Reaction Initiation: Add 5 µL of the pre-warmed NADPH regenerating system to initiate the reaction (Final compound concentration = 1 µM).

    • Self-Validation Step: For the "Minus-NADPH" control wells, add 5 µL of blank buffer instead. This rules out degradation by esterases or general chemical instability.

  • Time-Course Sampling: At t=0,15,30,45, and 60 minutes, transfer 20 µL aliquots from the reaction mixture into a quenching plate containing 80 µL of ice-cold Acetonitrile spiked with an internal standard (e.g., Tolbutamide).

  • Protein Precipitation: Centrifuge the quenched plates at 4000 rpm for 15 minutes at 4°C to pellet precipitated proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to a clean plate. Analyze the remaining parent compound via Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer.

  • Data Processing: Plot the natural log of the % remaining compound versus time. The slope of the linear regression ( k ) is used to calculate T1/2​=0.693/k and CLint​=(k×Incubation Volume)/Microsomal Protein Mass .

Workflow Visualization

Workflow Prep 1. Prepare 1 µM Imidazole in 0.1 M Phosphate Buffer Microsomes 2. Add Liver Microsomes (0.5 mg/mL protein) Prep->Microsomes NADPH 3. Initiate Reaction with NADPH System Microsomes->NADPH Control Minus-NADPH Control (Validates CYP Dependence) Microsomes->Control Incubate 4. Incubate at 37°C (0, 15, 30, 45, 60 min) NADPH->Incubate Control->Incubate Quench 5. Quench with Cold ACN (+ Internal Standard) Incubate->Quench Centrifuge 6. Centrifuge (4000 rpm) Precipitate Proteins Quench->Centrifuge LCMS 7. LC-MS/MS Analysis Calculate Intrinsic Clearance Centrifuge->LCMS

Caption: Step-by-step workflow for the self-validating High-Throughput Microsomal Stability Assay.

Conclusion & Strategic Recommendations

The comparative analysis demonstrates that replacing lipophilic alkyl chains with a methoxyethyl group on an imidazole core is a highly effective strategy for improving metabolic stability. By lowering the LogD, the methoxyethyl group reduces the non-specific hydrophobic interactions that drive rapid CYP450-mediated α -carbon oxidation.

When to use Methoxyethyl substitution:

  • When the parent alkyl-imidazole suffers from high intrinsic clearance driven by high lipophilicity (LogD > 2.5).

  • When aqueous solubility is a limiting factor in the compound's formulation or oral bioavailability.

When to seek alternatives (e.g., Fluoroalkyls):

  • If LC-MS/MS metabolite identification reveals rapid O-dealkylation of the methoxyethyl group, researchers should consider replacing the ether oxygen with a difluoromethylene (–CF₂–) group. Fluoroalkylation mimics the inductive effects of oxygen while providing absolute resistance to O-dealkylation [3].

References

  • Structure-Based Design of Selective Janus Kinase 2 Imidazo[4,5-d]pyrrolo[2,3-b]pyridine Inhibitors National Center for Biotechnology Information (PMC) URL:[Link]

  • Development of Central Nervous System-Penetrant Apelin Receptor Agonists Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Fluoroalkylation of Dextromethorphan Improves CNS Exposure and Metabolic Stability ACS Medicinal Chemistry Letters URL:[Link]

  • The Effects of Nitrogen-Heme-Iron Coordination on Substrate Affinities for Cytochrome P450 2E1 National Center for Biotechnology Information (PMC) URL:[Link]

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1-(2-methoxyethyl)-1H-imidazol-4-amine

Comprehensive Operational & Safety Guide: Handling 1-(2-methoxyethyl)-1H-imidazol-4-amine As a Senior Application Scientist, I frequently consult on the safe integration of highly functionalized building blocks into drug...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Operational & Safety Guide: Handling 1-(2-methoxyethyl)-1H-imidazol-4-amine

As a Senior Application Scientist, I frequently consult on the safe integration of highly functionalized building blocks into drug discovery workflows.1 is a potent intermediate often utilized in the synthesis of kinase inhibitors and advanced therapeutics[1]. However, its unique structural motifs—a basic imidazole core, a nucleophilic primary amine, and a solubilizing methoxyethyl tail—create a specific hazard profile that renders standard, generic laboratory safety protocols insufficient.

This guide provides a causality-driven, self-validating framework for the personal protective equipment (PPE), operational handling, and disposal of this compound, ensuring compliance with2[2] and 3[3].

Hazard Assessment & The Causality of PPE Selection

To protect yourself and your team, you must understand how the chemical interacts with biological and synthetic barriers.

  • The Primary Amine (-NH2) & Imidazole Core: These functional groups are highly basic and nucleophilic. Upon contact with biological tissues (which are inherently aqueous), they rapidly undergo exothermic protonation. This mechanism leads to severe dermal irritation, potential chemical burns, and irreversible ocular damage (corneal saponification).

  • The Methoxyethyl Tail (The "Trojan Horse" Effect): The ether linkage in the methoxyethyl group significantly enhances the molecule's lipophilicity and solubility in polar aprotic solvents (e.g., DMSO, DMF, DMAc). If a solution of this compound spills on a standard glove, the solvent acts as a carrier, rapidly dragging the corrosive amine through the nitrile barrier and directly into the skin.

Because of this solvent-drag phenomenon, your PPE strategy must account for both the pure solid form and its 4[4].

Core PPE Framework & Quantitative Specifications

A robust safety protocol relies on a self-validating system. Before handling, verify your PPE against the specifications in Table 1. According to OSHA 29 CFR 1910.132, PPE must be selected based on a rigorous, site-specific hazard assessment[2].

Table 1: Operational PPE Specifications for 1-(2-methoxyethyl)-1H-imidazol-4-amine

Protection ZoneRequired EquipmentMaterial SpecificationScientific Rationale (Causality)
Hands (Solid Handling) Standard Nitrile GlovesMinimum 4 mil thickness.Sufficient to block brief contact with the dry, solid powder during initial weighing and transfer.
Hands (Solvent Handling) Double-Gloving or Butyl RubberInner: 4 mil Nitrile.Outer: 8 mil Nitrile or Butyl.Mitigates the "Trojan Horse" effect. If the outer glove is breached by DMSO/DMF, the inner glove provides a critical 1-2 minute window to safely doff the PPE.
Eyes & Face Chemical Splash GogglesANSI Z87.1+ certified, indirect venting.Amines cause rapid ocular damage. Safety glasses with side shields are inadequate against liquid splashes or aerosolized basic dust.
Body Flame-Resistant (FR) Lab CoatNomex® or 100% Cotton (treated).Synthetic blends (polyester) will melt into the skin if the amine is ignited during a highly exothermic reaction setup.
Respiratory N95/P100 Particulate RespiratorNIOSH-approved.Conditional: Required only if weighing >10g outside a certified fume hood to prevent inhalation of irritant dust.

Operational Workflow: Step-by-Step Methodology

Every step in the laboratory must be verifiable. Do not proceed to the next step unless the previous step's safety conditions are confirmed[3].

Step 1: Engineering Control Validation

  • Action: Conduct all operations inside a certified chemical fume hood.

  • Validation: Check the digital monitor or use a Kimwipe to visually confirm a face velocity of 80–120 feet per minute (fpm). Do not handle the amine if the exhaust alarm is sounding.

Step 2: Weighing and Transfer

  • Action: Use anti-static weighing boats and spatulas.

  • Causality: The basic nature of the amine can cause it to cling to standard plastics via static charge, increasing the risk of aerosolization when the boat is flexed.

  • Action: Weigh the compound in a closed analytical balance enclosure within the hood. Cap the source vial immediately after transfer.

Step 3: Solubilization and Reaction Setup

  • Action: When dissolving the compound in polar aprotic solvents, use a septum-sealed flask.

  • Causality: The dissolution of basic amines can be mildly exothermic. Using a sealed system with an inert gas (Nitrogen or Argon) line prevents pressure buildup and protects the nucleophilic amine from atmospheric oxidation and moisture degradation.

Spill Response & Disposal Plans

Even with flawless execution, you must plan for failure.

Immediate Spill Protocol (Inside Fume Hood):

  • Isolate: Lower the fume hood sash completely to contain potential aerosols.

  • Neutralize & Absorb: For solid spills, gently cover with damp sand or vermiculite to prevent dust generation. For liquid spills (solvated amine), apply a compatible chemical absorbent pad. Do not use strong acids to neutralize, as the resulting acid-base reaction will be violently exothermic and risk splattering.

  • Collect: Use a non-sparking plastic scoop to transfer the absorbed material into a compatible, sealable high-density polyethylene (HDPE) waste container.

Disposal Plan: 1-(2-methoxyethyl)-1H-imidazol-4-amine cannot be disposed of in standard aqueous waste streams due to its potential aquatic toxicity and basicity[3].

  • Solid Waste: Contaminated gloves, weighing boats, and paper towels must be placed in a designated solid hazardous waste bin.

  • Liquid Waste: Segregate into "Basic Organic Waste" . Do not mix with halogenated waste streams unless explicitly required by the reaction, as amines can react exothermically with certain halogenated solvents (e.g., chloroform) over time.

Safety Decision Matrix

The following workflow illustrates the logical progression of hazard assessment and emergency response for this compound.

Workflow A Hazard Assessment: 1-(2-methoxyethyl)-1H-imidazol-4-amine B Don Core PPE (Double Nitrile, Splash Goggles) A->B C Engineering Controls (Certified Fume Hood) B->C D Weighing & Transfer (Anti-static tools) C->D E Reaction Execution D->E F Spill or Exposure Event? E->F G Emergency Protocol (Evacuate, Absorb, Contain) F->G Yes H Standard Disposal (Organic/Aqueous Waste) F->H No G->H Post-cleanup

Fig 1: Operational safety and handling workflow for 1-(2-methoxyethyl)-1H-imidazol-4-amine.

References

  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance. Retrieved from:[Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from:[Link]

  • National Institutes of Health (NIH). (2025). A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. Retrieved from:[Link]

Sources

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